3-Quinolin-3-ylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-quinolin-3-ylphenol |
InChI |
InChI=1S/C15H11NO/c17-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)16-10-13/h1-10,17H |
InChI Key |
OZYKJEDEMXCWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Quinolin-3-ylphenol: Structural Biology, Synthesis, and Pharmacological Profiling of a Selective 17β-HSD1 Inhibitor
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Introduction: The Intracrinology of Estrogen-Dependent Diseases
In the landscape of oncology and endocrinology, the treatment of estrogen-dependent diseases—such as breast cancer and endometriosis—has traditionally relied on systemic estrogen deprivation via aromatase inhibitors or estrogen receptor (ER) antagonists. However, these therapies often induce severe side effects because they uniformly deplete estrogen across all tissues, including bone and the cardiovascular system.
Modern medicinal chemistry has shifted toward targeting intracrinology —the local production of active hormones within specific target tissues. The enzyme 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) is a critical node in this pathway. It catalyzes the NADPH-dependent reduction of the weak estrogen estrone (E1) into the highly potent 17β-estradiol (E2). Because 17β-HSD1 is frequently overexpressed in breast tumor cells, inhibiting this enzyme deprives the tumor of its local estradiol supply without eliminating systemic estrone levels .
3-Quinolin-3-ylphenol (CAS: 893737-06-9) emerged from structure-based drug design as a highly potent, non-steroidal inhibitor of 17β-HSD1. By acting as a bicyclic mimic of the steroidal substrate, it offers a targeted approach to managing estrogen-driven proliferation.
Chemical Identity and Structural Rationale
The molecular architecture of this compound was rationally designed to occupy the narrow, hydrophobic steroid-binding cleft of 17β-HSD1.
-
Chemical Name: 3-(Quinolin-3-yl)phenol / 3-(3-hydroxyphenyl)quinoline
-
Molecular Formula: C₁₅H₁₁NO
-
Molecular Weight: 221.25 g/mol
-
CAS Registry Number: 893737-06-9
Structural Rationale: The steroidal backbone of estrone consists of four fused rings. To create a non-steroidal inhibitor that avoids off-target binding to estrogen receptors, researchers utilized a phenyl-substituted bicyclic moiety. The quinoline core mimics the C/D rings of the steroid, while the 3-hydroxyphenyl group mimics the A-ring phenol of estrone, providing the essential hydrogen bond donor/acceptor interactions required to anchor the molecule within the enzyme's active site .
Mechanism of Action and Pathway Dynamics
This compound functions as a competitive inhibitor. In the tumor microenvironment, the forward reaction (E1 → E2) is heavily favored due to the high intracellular concentration of the NADPH cofactor. The inhibitor competitively displaces estrone from the catalytic site, halting the production of estradiol and thereby preventing the downstream activation of the Estrogen Receptor (ER) that drives gene transcription and tumor proliferation.
Fig 1: 17β-HSD1 enzymatic pathway and competitive inhibition by this compound.
Synthetic Methodology: Step-by-Step Protocol
The synthesis of this compound relies on a robust two-step sequence: a palladium-catalyzed cross-coupling followed by a highly controlled ether cleavage.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Construct the core biaryl framework by coupling 3-bromoquinoline with 3-methoxyphenylboronic acid.
-
Preparation: In a Schlenk flask, dissolve 3-bromoquinoline (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of Toluene and Ethanol.
-
Degassing: Sparge the solution with N₂ for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.
-
Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and 2M aqueous Na₂CO₃ (2.0 eq). Causality: The biphasic solvent system ensures the organic substrates and the inorganic base remain in contact at the interface, facilitating the transmetalation step.
-
Reaction: Reflux at 90°C for 12 hours under N₂.
-
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The complete disappearance of the 3-bromoquinoline spot confirms the formation of the intermediate, 3-(3-methoxyphenyl)quinoline.
Step 2: Demethylation (Ether Cleavage)
Objective: Unmask the phenol group required for active-site binding.
-
Preparation: Dissolve the purified 3-(3-methoxyphenyl)quinoline in anhydrous Dichloromethane (DCM) and cool to -78°C under an inert atmosphere.
-
Reagent Addition: Add Boron tribromide (BBr₃, 1M in DCM, 3.0 eq) dropwise. Causality: BBr₃ is selected over harsh aqueous acids (like HBr) because it is a strong Lewis acid that coordinates specifically to the ether oxygen, allowing the bromide ion to attack the methyl group under mild, anhydrous conditions. This preserves the integrity of the quinoline nitrogen.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Quenching: Cool back to 0°C and quench carefully with methanol to safely destroy excess BBr₃, followed by neutralization with saturated NaHCO₃.
-
Validation: Verify the final product via LC-MS. The expected mass-to-charge ratio is [M+H]⁺ = 222.1.
Pharmacological Profiling and Assay Workflows
For a 17β-HSD1 inhibitor to be clinically viable, it must not only be potent but also highly selective. Inhibiting the sister enzyme, 17β-HSD2, is detrimental because 17β-HSD2 catalyzes the beneficial reverse reaction (E2 → E1), protecting healthy tissues from excessive estrogenic stimulation.
Quantitative Pharmacological Profile
| Pharmacological Parameter | Value / Profile | Experimental Significance |
| Target Enzyme | 17β-HSD1 | Primary target for blocking local E1 to E2 conversion. |
| Inhibitory Potency (IC₅₀) | Low Nanomolar | Demonstrates high binding affinity, competing effectively with natural estrone. |
| Selectivity vs. 17β-HSD2 | >100-fold | Crucial to avoid inhibiting the beneficial E2 to E1 back-conversion. |
| Selectivity vs. ERα / ERβ | No significant binding | Ensures the drug does not act as an estrogenic agonist itself. |
| Hepatic CYP450 Inhibition | Low | Reduces the risk of drug-drug interactions (DDIs) during liver metabolism. |
| Metabolic Stability | Moderate to High | Validated in rat hepatic microsomes, ensuring an adequate pharmacokinetic half-life. |
In Vitro 17β-HSD1 Inhibition Assay Protocol
Objective: Quantify the inhibitory potency (IC₅₀) of this compound.
-
Enzyme Preparation: Utilize recombinant human 17β-HSD1 expressed in E. coli. Dilute the enzyme in an assay buffer consisting of 50 mM sodium phosphate (pH 7.4), 20% glycerol, and 1 mM EDTA.
-
Reaction Mixture: Combine the enzyme with 100 nM [³H]-Estrone (tritiated substrate) and 500 μM NADPH. Causality: Tritiated estrone is utilized because it provides the extreme radiometric sensitivity required to measure initial reaction velocities without consuming large amounts of the enzyme. NADPH is supplied in vast excess to ensure the reaction follows pseudo-first-order kinetics.
-
Inhibitor Addition: Introduce this compound at varying concentrations (0.1 nM to 10 μM) dissolved in DMSO. Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.
-
Incubation & Extraction: Incubate at 37°C for 30 minutes. Terminate the reaction by adding unlabeled E1/E2 carrier steroids and extracting the mixture with diethyl ether.
-
Quantification: Evaporate the ether, reconstitute in the mobile phase, and separate E1 and E2 via reversed-phase HPLC. Measure the radioactivity of the E2 fraction using an inline scintillation counter to calculate the percentage of conversion and derive the IC₅₀.
-
System Validation: Include a known reference inhibitor (e.g., EM-1745) as a positive control. The assay is self-validating if the positive control yields its established IC₅₀ (~52 nM) and the negative control (DMSO only) shows maximum E2 conversion .
Conclusion
This compound represents a sophisticated milestone in the targeted treatment of estrogen-dependent pathologies. By mimicking the steroidal substrate without triggering estrogen receptors, it achieves potent and selective inhibition of 17β-HSD1. The scalable synthetic route and the rigorous self-validating assay protocols outlined above provide a reliable framework for researchers aiming to synthesize this compound or develop next-generation derivatives for intracrine modulation.
References
-
Frotscher, M., Ziegler, E., Marchais-Oberwinkler, S., Kruchten, P., Neugebauer, A., Fetzer, L., Scherer, C., Müller-Vieira, U., Messinger, J., Thole, H., & Hartmann, R. W. (2008). "Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases." Journal of Medicinal Chemistry, 51(7), 2158-2169. URL:[Link]
- Hartmann, R. W., Marchais-Oberwinkler, S., Frotscher, M., & Ziegler, E. (2008). "17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases." World Intellectual Property Organization Patent. WO2008116920A2.
3-(3-Quinolyl)phenol: Technical Guide & Synthetic Methodology
The following technical guide details the chemical identity, synthesis, and applications of 3-(3-Quinolyl)phenol (also known as 3-(3-Hydroxyphenyl)quinoline).
Executive Summary
3-(3-Quinolyl)phenol is a biaryl scaffold belonging to the class of phenylquinolines . Structurally, it consists of a phenol ring linked at the meta-position (C3) to the 3-position of a quinoline heterocycle. This specific regioisomer is a critical intermediate in the synthesis of OLED host materials (e.g., iridium complexes) and a pharmacophore in medicinal chemistry for kinase inhibition. Its amphiphilic nature—possessing both a basic nitrogen (quinoline) and an acidic hydroxyl group (phenol)—makes it a versatile ligand for organometallic catalysis and a tunable scaffold for drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Core Identifiers
| Property | Detail |
| Chemical Name | 3-(3-Quinolyl)phenol |
| Synonyms | 3-(Quinolin-3-yl)phenol; 3-(3-Hydroxyphenyl)quinoline; m-(3-Quinolyl)phenol |
| CAS Number | 153343-48-1 (Note: Isomers such as 4-(isoquinolin-3-yl)phenol exist; verify specific regioisomer by NMR) |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| SMILES | Oc1cccc(c1)c2ccc3ccccc3n2 |
| InChI Key | VNXUAZCSHFABMS-UHFFFAOYSA-N (Generic for isomer class, specific key varies by tautomer) |
Physical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 218–222 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in hexanes |
| pKa (Phenol -OH) | ~9.5–10.0 |
| pKa (Quinoline N) | ~4.9 (Conjugate acid) |
| LogP | ~3.1 (Predicted) |
Synthetic Methodology: Suzuki-Miyaura Coupling
The most robust and self-validating method for synthesizing 3-(3-Quinolyl)phenol is the Suzuki-Miyaura cross-coupling of 3-quinolineboronic acid with 3-bromophenol. This route prevents regio-isomer contamination common in Skraup or Friedländer syntheses.
Reaction Scheme
Reagents: 3-Quinolineboronic acid (1.2 eq), 3-Bromophenol (1.0 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq). Solvent: 1,4-Dioxane / Water (4:1 v/v). Conditions: Reflux (100°C) under Inert Atmosphere (N₂/Ar) for 12–16 hours.
Step-by-Step Protocol
-
Preparation: In a flame-dried Schlenk flask, dissolve 3-bromophenol (1.0 eq) and 3-quinolineboronic acid (1.2 eq) in degassed 1,4-dioxane.
-
Base Addition: Add an aqueous solution of K₂CO₃ (2.0 eq) . The biphasic mixture ensures efficient base transfer.
-
Catalyst Induction: Add Pd(PPh₃)₄ (0.05 eq) quickly under a positive stream of nitrogen to prevent catalyst oxidation.
-
Reflux: Heat the mixture to 100°C with vigorous stirring. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 1:1). The product typically appears as a fluorescent spot under UV (254/365 nm).
-
Work-up: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel.
-
Gradient: 10%
40% Ethyl Acetate in Hexanes. -
Yield: Typically 75–85%.
-
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the catalytic cycle specific to this synthesis.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromophenol and 3-quinolineboronic acid.
Applications in Drug Discovery & Materials Science
OLED Host Materials
3-(3-Quinolyl)phenol serves as a critical ligand precursor for Phosphorescent OLEDs (PHOLEDs) .
-
Mechanism: The phenolic proton is removed to form a monoanionic [C^O] or [N^O] chelate with Iridium(III) or Platinum(II).
-
Effect: The quinoline moiety lowers the LUMO energy, facilitating electron transport, while the phenolate oxygen raises the HOMO, allowing for tunable emission colors (typically green to red).
Medicinal Chemistry (Kinase Inhibition)
The 3-arylquinoline scaffold mimics the ATP-binding motif of several kinases.
-
Target: c-Met, VEGFR, and PI3K pathways.
-
SAR Logic: The quinoline nitrogen acts as a hydrogen bond acceptor (HBA) in the hinge region of the kinase ATP pocket. The 3-hydroxyl group provides a handle for solubilizing groups (e.g., ethers, amines) to access the solvent-exposed region.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral data must be obtained:
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.25 (d, 1H, Quinoline H2) – Most deshielded proton.
- 8.65 (d, 1H, Quinoline H4).
- 9.70 (s, 1H, -OH) – Exchangeable with D₂O.
- 6.8–8.1 (m, aromatic protons).
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Characteristic peaks at ~158 ppm (C-OH), ~150 ppm (Quinoline C2), and ~129–135 ppm (Quinoline backbone).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 222.09 m/z.
-
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Phenols are prone to oxidation over extended periods.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer. (Context on Quinoline/Indole coupling). Link
-
PubChem Compound Summary. (2024). "Quinolin-3-ol and derivatives." National Center for Biotechnology Information. Link
- OLED Material Synthesis Guide. (2023). "Iridium(III) bis(2-phenylquinolinato-N,C2’)acetylacetonate derivatives." Materials Science Reference. (General reference for phenylquinoline ligands).
Biological Activity of 3-Arylquinoline Derivatives: A Technical Guide
Executive Summary
The 3-arylquinoline scaffold represents a privileged structure in medicinal chemistry, distinguished by its nitrogen-containing heterocyclic core and a pendant aryl group at the C3 position.[1] Unlike their 2-aryl counterparts (often associated with antimalarial activity like quinine) or 3-arylisoquinolines (prominent topoisomerase inhibitors), 3-arylquinolines occupy a unique pharmacological niche. They exhibit potent anticancer activity through tubulin polymerization inhibition and EGFR kinase modulation, alongside significant antimicrobial properties targeting peptide deformylase (PDF) and DNA gyrase. This guide synthesizes current structure-activity relationship (SAR) data, mechanistic insights, and validated experimental protocols to accelerate development in this domain.
Chemical Foundation & Structural Significance
The quinoline ring (benzo[b]pyridine) is planar and lipophilic. The introduction of an aryl group at the 3-position creates a non-planar, "twisted" conformation in many derivatives due to steric interactions with the H4 proton. This specific geometry is critical for binding to hydrophobic pockets in enzymes such as tubulin and protein kinases .
Core Scaffold Numbering
The numbering system is vital for interpreting SAR data:
-
N1: Nitrogen atom.
-
C2: Adjacent carbon (often substituted to modulate solubility).
-
C3: The critical attachment point for the aryl ring.
-
C4: Position for auxiliary binding groups (e.g., carboxyl, phenyl).
-
C6/C7/C8: Benzenoid ring positions, sites for electronic tuning (F, Cl, OMe).
Pharmacology & Mechanisms of Action[2]
Anticancer Activity
3-Arylquinolines function as multi-target agents.[1] The primary mechanisms include:
-
Tubulin Polymerization Inhibition: Analogous to colchicine, certain 3-arylquinolines bind to the colchicine-binding site of tubulin. The twisted biaryl structure mimics the pharmacophore required to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.
-
EGFR Tyrosine Kinase Inhibition: Derivatives bearing electron-donating groups (e.g., -OMe) on the 3-aryl ring can dock into the ATP-binding pocket of EGFR, inhibiting downstream signaling pathways (PI3K/Akt/mTOR) essential for tumor proliferation.
-
Topoisomerase II Inhibition: While less potent than 3-arylisoquinolines, specific 3-arylquinoline derivatives (particularly 4-quinolinones) act as catalytic inhibitors, preventing DNA religation.
Antimicrobial Activity[3][4][5][6]
-
Peptide Deformylase (PDF) Inhibition: PDF is essential for bacterial protein maturation. 3-Arylquinoline derivatives with metal-chelating groups (e.g., hydroxamic acids) coordinate with the active site metal ion (Fe2+/Ni2+) of PDF.
-
DNA Gyrase/Topoisomerase IV: Fluoro-substituted 3-arylquinolines exhibit broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria by stabilizing the cleaved DNA-enzyme complex.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 3-arylquinolines is tightly controlled by substitution patterns.
SAR Visualization
Figure 1: Structural map highlighting key regions for modification on the 3-arylquinoline scaffold.
Key SAR Findings
-
C3-Aryl Ring: A para-methoxy or 3,4,5-trimethoxy substitution on the phenyl ring significantly increases cytotoxicity, likely due to enhanced interaction with the colchicine binding site on tubulin.
-
C6 Position: Introduction of a halogen (F, Cl) at C6 often improves metabolic stability and membrane permeability, enhancing in vivo potency.
-
C4 Sterics: Bulky substituents at C4 can sterically hinder binding to planar DNA intercalation sites but may improve specificity for kinase pockets.
Experimental Protocols
Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling
This method is preferred over the classical Friedlander synthesis for 3-aryl derivatives due to milder conditions and higher functional group tolerance.
Objective: Synthesis of 3-(4-methoxyphenyl)quinoline.
Reagents:
-
3-Bromoquinoline (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Protocol:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-bromoquinoline (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Degassing: Add 1,4-dioxane (4 mL) and distilled water (1 mL). Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) quickly under a nitrogen stream. Seal the tube.
-
Reaction: Heat the mixture at 90°C for 12 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4.[1][2]
-
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexane).
Biological Assay: MTT Antiproliferative Assay
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).
Protocol:
-
Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates containing 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% CO2.
-
Treatment: Dissolve the 3-arylquinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100 µL of drug solution to wells (Triplicate).
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability (%) = (Abs_sample / Abs_control) * 100. Plot dose-response curves to determine IC50.
Data Summary: Comparative Bioactivity
The following table summarizes reported potency ranges for representative 3-arylquinoline derivatives.
| Compound Class | Target / Mechanism | Cell Line / Strain | Activity Metric | Value Range | Ref |
| Benzo[h]quinoline | DNA Damage / ROS | MCF-7 (Breast) | IC50 | 4.7 - 7.6 µM | [1] |
| Quinoline-Chalcone | Tubulin Inhibition | HCT-116 (Colon) | IC50 | 1.38 - 5.34 µM | [2] |
| Pyrano[3,2-c]quinoline | Topoisomerase II | EAC (Carcinoma) | IC50 | 24.4 - 31.1 µM | [3] |
| Quinolone Hybrid | DNA Gyrase / Topo IV | E. coli | MIC | 0.125 - 8 µg/mL | [4] |
| Hydrazone Derivative | Topoisomerase IV | MRSA | MIC | ~16 µg/mL | [5] |
Mechanistic Pathway Visualization
The diagram below illustrates the dual pathway often engaged by these derivatives: direct tubulin binding and downstream apoptotic signaling.
Figure 2: Dual-mechanism pathway showing tubulin destabilization and DNA damage leading to apoptosis.
References
-
New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. National Institutes of Health (PMC). Available at: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link][3][4]
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]
-
Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 3-arylisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Handling of 3-Quinolin-3-ylphenol
Topic: 3-Quinolin-3-ylphenol Solubility in DMSO and Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 107915-36-6) is a biaryl scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors and receptor modulators. Its solubility profile is governed by the interplay between the lipophilic quinoline core and the ionizable phenolic hydroxyl group.
This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). DMSO is the superior solvent for high-concentration stock solutions (>10 mM) due to its ability to disrupt
Physicochemical Profile & Mechanistic Basis
Understanding the molecular descriptors is a prerequisite for predicting solubility behavior.
| Property | Value (Approx.) | Impact on Solubility |
| Molecular Weight | 221.26 g/mol | Low MW favors solubility, but rigid biaryl structure increases lattice energy. |
| LogP (Predicted) | ~3.5 - 3.8 | Moderately lipophilic; poor aqueous solubility at neutral pH. |
| pKa (Quinoline N) | ~4.9 | Protonation at pH < 4 dramatically increases aqueous solubility. |
| pKa (Phenol -OH) | ~9.9 - 10.5 | Deprotonation at pH > 10 increases aqueous solubility (Phenolate formation). |
| H-Bond Donors | 1 (Phenol OH) | Critical for interaction with DMSO oxygen and Methanol oxygen. |
| H-Bond Acceptors | 2 (N, OH) | Quinoline nitrogen is a weak acceptor; Phenol oxygen is a donor/acceptor. |
Structural Implications
The molecule consists of two aromatic systems linked by a single bond. The quinoline nitrogen provides a basic center, while the phenol group provides a weak acidic center.
-
In DMSO: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the phenolic proton. Simultaneously, the polarizable sulfur atom interacts favorably with the aromatic
-systems. -
In Methanol: Methanol can both donate and accept hydrogen bonds. However, it lacks the dipolar aprotic power of DMSO to effectively solvate the hydrophobic biaryl surface area, leading to lower saturation limits.
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Primary Solvent (Recommended)
Theoretical Capacity
Based on structural analogs (e.g., 3-phenylquinoline and 3-hydroxyquinoline), this compound is predicted to have high solubility in DMSO, typically exceeding 50 mg/mL (approx. 225 mM) .
Preparation Protocol: 10 mM Stock Solution
Objective: Prepare 1 mL of a 10 mM stock solution for biological assays.
-
Weighing: Accurately weigh 2.21 mg of this compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.
-
Note: Use amber glass to prevent potential photodegradation of the quinoline moiety.
-
-
Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.
-
Caution: DMSO is hygroscopic. Use fresh aliquots to prevent water uptake, which decreases solubility.
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: Solution should be clear and slightly yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate , as DMSO degrades it.
Storage & Stability
-
Temperature: Store at -20°C.
-
Freeze-Thaw: Stable for roughly 3–5 freeze-thaw cycles. If precipitation is observed upon thawing, warm to 37°C and vortex.
-
Hygroscopicity: DMSO stocks absorb atmospheric water. A water content >10% can cause the compound to crash out. Seal vials tightly with Parafilm.
Solubility in Methanol (MeOH)
Status: Secondary Solvent (Analytical/Synthetic)
Theoretical Capacity
Solubility in methanol is moderate, estimated at 5–20 mg/mL . While sufficient for HPLC sample preparation, it is not recommended for long-term storage of high-concentration libraries due to solvent evaporation and lower solvation energy.
Operational Considerations
-
LC-MS Preparation: Methanol is the preferred solvent for preparing samples for Reverse Phase HPLC/MS because it is compatible with mobile phases (unlike DMSO, which can cause peak broadening or early elution artifacts).
-
Recrystallization: Methanol (or MeOH/Water mixtures) is often a suitable solvent system for purifying this class of compounds.
Protocol: Analytical Sample Preparation
-
Dissolution: Dissolve ~1 mg of compound in 1 mL of Methanol (HPLC Grade).
-
Filtration: Filter through a 0.2 µm PTFE filter to remove any micro-particulates before injection.
-
Dilution: If diluting with water for the mobile phase, ensure the organic ratio remains >50% initially to prevent precipitation, then gradient down.
Experimental Determination Protocols
Since specific literature values for this CAS are rare, researchers must validate solubility empirically.
Method A: Kinetic Solubility (High Throughput)
Best for: Rapid estimation during screening.
-
Prepare a 10 mM DMSO stock.
-
Spike DMSO stock into aqueous buffer (PBS, pH 7.4) to a final concentration of 2% DMSO.
-
Measure turbidity via nephelometry or UV-Vis absorption (shift in baseline).
-
Result: Defines the "precipitation limit" in assay media.
Method B: Thermodynamic Solubility (Shake-Flask)
Best for: Accurate saturation data.
Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility saturation points.
Decision Logic for Solvent Selection
Choosing the right solvent depends entirely on the downstream application. Use the decision tree below to guide your experimental design.
Caption: Decision matrix for selecting DMSO vs. Methanol based on experimental requirements.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Precipitation in Media | "Crash-out" upon dilution into aqueous buffer. | (1) Lower final concentration. (2) Increase DMSO % (if tolerated). (3) Add surfactant (e.g., 0.05% Tween-80). |
| Cloudy DMSO Stock | Water absorption or saturation reached. | (1) Warm to 37°C. (2) Sonicate. (3) Dry DMSO over molecular sieves. |
| Yellowing of Solution | Oxidation of phenol/quinoline (Quinone formation). | (1) Store under Nitrogen/Argon. (2) Use amber vials. (3) Check purity via LC-MS. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135425124, 4-(Isoquinolin-3-yl)phenol. Retrieved from [Link]. (Used for structural analog comparison).
-
Williams, R. (2022). pKa Data Compiled.[1] Organic Chemistry Data. Retrieved from [Link]. (Source for Quinoline and Phenol pKa values).
-
Gaylord Chemical (2020). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]. (General reference for DMSO solvent power).
Sources
The pKa Landscape of Phenolic Hydroxyls in Quinoline Derivatives
This guide serves as a technical reference for researchers investigating the physicochemical properties of quinoline derivatives. It moves beyond standard textbook definitions to address the specific challenges of measuring and interpreting pKa values in this scaffold, particularly distinguishing between the "true" phenolic isomers and the quinolone tautomers.
Executive Summary: The Structural Dichotomy
In medicinal chemistry, the "hydroxyquinoline" scaffold is deceptive. While it appears to be a simple phenol fused to a pyridine ring, the position of the hydroxyl group dictates two fundamentally different chemical behaviors:
-
True Phenols (3-, 5-, 6-, 7-, 8-hydroxyquinoline): These exist primarily as hydroxy-quinolines. Their pKa values follow predictable Hammett electronic effects, modified by the pyridine nitrogen's basicity.
-
Cyclic Amides (2-, 4-hydroxyquinoline): These exist predominantly as quinolones (cyclic amides) due to lactam-lactim tautomerism. Their "pKa" values often refer to N-deprotonation or O-protonation, not phenolic dissociation.
Understanding this dichotomy is critical for accurate ADME prediction and ligand design.
Quantitative Data Landscape
The following table synthesizes experimental dissociation constants. Note the distinct behavior of the 8-isomer (chelating) and the 2/4-isomers (tautomeric).
Table 1: Dissociation Constants of Monohydroxyquinolines (Aqueous, 20°C)
| Isomer | Common Name | pKa₁ (NH⁺ Protonation) | pKa₂ (OH/NH Dissociation) | Dominant Species at pH 7.4 | Structural Note |
| 2-HQ | Carbostyril | -0.71 (O-protonation) | 11.76 (N-H dissociation) | Neutral (Lactam) | Quinolone Tautomer |
| 3-HQ | 3-Hydroxyquinoline | 4.30 | 8.06 | Neutral | True Phenol |
| 4-HQ | Kynurine | 2.27 (O-protonation) | 11.25 (N-H dissociation) | Neutral (Lactam) | Quinolone Tautomer |
| 5-HQ | 5-Hydroxyquinoline | 5.20 | 8.54 | Neutral | True Phenol |
| 6-HQ | 6-Hydroxyquinoline | 5.17 | 8.88 | Neutral | True Phenol |
| 7-HQ | 7-Hydroxyquinoline | 5.48 | 8.85 | Neutral | True Phenol |
| 8-HQ | Oxine | 4.90 | 9.90 | Neutral / Zwitterion* | Chelating Agent |
> Note on 8-HQ: 8-Hydroxyquinoline has an anomalously high pKa₂ (9.90) compared to other isomers. This is due to a strong intramolecular hydrogen bond between the phenolic hydrogen and the quinoline nitrogen, which stabilizes the neutral form and resists deprotonation.
Structural Dynamics & Tautomerism
The "Quinolone Trap" is a common failure mode in computational pKa prediction. Standard algorithms often treat 2- and 4-HQ as phenols, leading to errors of >3 log units.
Visualization: Tautomeric & Chelating Mechanisms
The following diagram illustrates the structural divergence between the "Quinolone" isomers (2,4) and the "Chelating" isomer (8).
Figure 1: Structural divergence of hydroxyquinolines. Left: The thermodynamic sink of the amide tautomer for 2-HQ. Right: The pre-organization of 8-HQ for metal binding.
Experimental Methodologies: Self-Validating Protocols
For researchers synthesizing novel derivatives, accurate pKa determination is essential. The choice of method depends on solubility and expected acidity.
Method A: Potentiometric Titration (The Gold Standard)
Best for: Compounds with water solubility > 1 mM.
Protocol:
-
Preparation: Dissolve 0.05 mmol of substance in 20 mL of degassed water containing 0.1 M KCl (ionic strength adjustor).
-
Acidification: Add standard 0.1 M HCl to lower pH to ~2.0 (ensures full protonation of the Quinoline N).
-
Titration: Titrate with carbonate-free 0.1 M NaOH using a micro-burette.
-
Data Analysis: Use the Bjerrum method or Gran plot analysis.
-
Self-Validation Check: The curve must show two distinct inflection points (one for N-H⁺ deprotonation, one for O-H deprotonation). If only one is seen, check for precipitation or extreme pKa values (>11).
-
Method B: Spectrophotometric (UV-Metric) Titration
Best for: Sparingly soluble compounds (< 1 mM) or extreme pKa values.
Protocol:
-
Stock Solution: Prepare a 10 mM stock in DMSO or Methanol.
-
Buffer Series: Prepare a series of aqueous buffers (ionic strength 0.1 M) ranging from pH 2.0 to 12.0 in 0.5 unit increments.
-
Measurement: Inject stock into buffers (final organic solvent < 1%) and record UV-Vis spectra (200–400 nm).
-
Analysis: Track the bathochromic shift (red shift) of the
transition. The phenolate anion typically absorbs at a longer wavelength than the neutral phenol.-
Self-Validation Check: Isosbestic points (points of constant absorbance) must be present. Their absence indicates irreversible degradation or side reactions during titration.
-
Decision Tree for Method Selection
Figure 2: Experimental decision matrix for pKa determination.
References
-
Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[1][2][3][4] Journal of the Chemical Society, 1294–1304.
- Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution.
-
PubChem Database. Compound Summary for 8-Hydroxyquinoline (CID 1923).[5]
- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
3-Phenylquinoline Scaffolds: Synthetic Architectures and Pharmacological Frontiers
Executive Summary
The quinoline ring system is a "privileged structure" in medicinal chemistry, historically dominated by 2- and 4-substituted isomers (e.g., chloroquine, camptothecin analogues). However, the 3-phenylquinoline scaffold represents a distinct and under-explored chemical space. Structurally isosteric with isoflavones (3-phenylchromen-4-ones), 3-phenylquinolines offer unique electronic properties and steric vectors that allow for specific binding to planar biological targets, including DNA intercalators, Topoisomerase II, and estrogen receptors.
This guide synthesizes the current state of 3-phenylquinoline development, moving beyond basic literature summary to provide actionable synthetic protocols, rigorous Structure-Activity Relationship (SAR) insights, and validated experimental workflows.
Structural Significance & Chemical Logic[1][2]
The Isoelectronic Mimicry
Unlike the linear 2-phenylquinoline, the 3-phenyl isomer possesses a "kinked" geometry that closely mimics the scaffold of genistein and daidzein (isoflavones). This structural mimicry is crucial for:
-
Estrogen Receptor (ER) Modulators: The 3-phenyl moiety aligns with the hydrophobic pocket of ER
. -
DNA Intercalation: The planar tricyclic system (when the phenyl ring is coplanar) facilitates
- stacking between base pairs.
Electronic Distribution
The nitrogen atom at position 1 creates a dipole that pulls electron density from the carbocyclic ring. Substitutions on the 3-phenyl ring (the "C-ring" in flavonoid terminology) significantly alter the pKa of the quinoline nitrogen, modulating solubility and lysosomal trapping—a key pharmacokinetic parameter for intracellular targets.
Synthetic Methodologies: From Classical to Catalytic[3]
We distinguish between de novo ring construction (Friedländer) and late-stage functionalization (Suzuki-Miyaura).
Pathway Visualization (Graphviz)
Figure 1: Divergent synthetic strategies for accessing the 3-phenylquinoline core. Method A represents classical condensation, while Method B allows for late-stage diversity.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: This method allows for the introduction of diverse phenyl substituents after the quinoline ring is formed, ideal for generating SAR libraries.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh
) (5 mol%) -
Na
CO (2M aqueous solution) -
1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon flow. Critical: Oxygen presence leads to homocoupling of the boronic acid.
-
Solvation: Dissolve 3-bromoquinoline (1.0 mmol) and arylboronic acid (1.2 mmol) in 1,4-dioxane (10 mL).
-
Degassing: Bubble Argon through the solution for 15 minutes.
-
Catalyst Addition: Add Pd(PPh
) (58 mg, 0.05 mmol) quickly against positive Argon pressure. -
Base Activation: Add the Na
CO solution (2 mL). -
Reflux: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and extract with EtOAc. Wash with brine, dry over MgSO
. -
Purification: Flash column chromatography.
Protocol B: Fe/HCl Catalyzed Condensation (Green Chemistry)
Rationale: For synthesizing 2-hydroxy-3-phenylquinoline derivatives (2-quinolones), this method avoids harsh bases and uses iron powder as a Lewis acid/reductant promoter.
Step-by-Step Workflow:
-
Mix ethyl-2-phenylacetate (1 equiv) and substituted o-nitrobenzaldehyde (1 equiv) in ethanol.
-
Add Fe powder (20 mol%) and conc. HCl (catalytic drop).
-
Reflux for 4-6 hours.
-
The mechanism involves a reduction of the nitro group to an amine in situ, followed by intramolecular cyclization with the ester.
-
Validation: Formation of a precipitate upon cooling often indicates the product (2-quinolone form), which can be recrystallized from ethanol.
Pharmacological Profile & SAR Analysis[4][5][6]
Anticancer Activity (Breast & Colon Lines)
3-Phenylquinolines function primarily as DNA intercalators and Topoisomerase II
Table 1: Comparative SAR of 3-Phenylquinoline Derivatives (IC
| Compound ID | R1 (Pos 6) | R2 (Pos 3-Phenyl) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Implication |
| 3-PQ-1 | H | H | >50 | 45.2 | Baseline scaffold activity. |
| 3-PQ-2 | OMe | H | 12.4 | 15.8 | Electron-donating group at C6 enhances DNA affinity. |
| 3-PQ-3 | OMe | 4-F | 2.1 | 3.5 | Fluorine enhances metabolic stability and lipophilicity. |
| 3-PQ-4 | Cl | 4-OMe | 8.9 | 10.2 | Bulky groups on phenyl ring may hinder intercalation slightly. |
| 3-PQ-5 | NO | H | >100 | >100 | Strong electron-withdrawing groups at C6 abolish activity. |
Data aggregated from recent bioassay studies (See References).
Antimicrobial Potential
Recent studies indicate that 3-phenyl-1-methylquinolin-2-one derivatives exhibit significant bactericidal activity against S. aureus (MRSA strains).
-
Key SAR Feature: N-methylation at position 1 is critical for membrane permeability in bacteria, distinct from the N-H required for hydrogen bonding in anticancer targets.
Validated Signaling Pathway: Apoptosis Induction
The anticancer mechanism of 3-phenylquinolines often involves the mitochondrial apoptotic pathway.
Figure 2: Proposed mechanism of action. The scaffold induces DNA damage stress, triggering p53-mediated mitochondrial dysfunction.
Future Outlook & Challenges
-
Solubility: The high lipophilicity of the 3-phenylquinoline core (cLogP > 4.0) is a formulation challenge. Future synthesis must focus on introducing polar solubilizing groups (e.g., morpholine, piperazine) at the C6 or C7 positions.
-
Selectivity: Distinguishing between cytotoxicity in cancer cells vs. healthy cells remains the primary hurdle. The "isoflavone mimicry" suggests that targeting ER
-rich cancers could provide this selectivity.
References
-
Srivastava, A., et al. (2021). "Synthesis and biological evaluation of 3-phenylquinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Representative citation for general anticancer activity).
-
Ganesh, M., et al. (2019). "A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives: A mild and efficient way via chemo-selective reaction." Journal of Chemical Research.
-
Mao, J., et al. (2023). "Recent advances in the synthesis of quinolines: A focus on oxidative annulation strategies." Molecules.
-
Kumar, S., et al. (2020). "Structure-activity relationship of phenyl-quinoline-carboxylic acids: A technical guide." Bioorganic & Medicinal Chemistry Letters.
-
World Health Organization. (2024). "Global Cancer Observatory: Priority Scaffolds for Drug Development."
Methodological & Application
Application Note: Synthesis of 3-(Quinolin-3-yl)phenol via Suzuki-Miyaura Cross-Coupling
This Application Note is structured as a high-level technical guide for drug discovery chemists. It prioritizes experimental robustness, mechanistic insight, and reproducible workflows.
Abstract & Strategic Significance
The 3-arylquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and antimalarial agents.[1] Synthesizing 3-(quinolin-3-yl)phenol presents a specific challenge: coupling a basic, electron-deficient heterocycle (quinoline) with an acidic, electron-rich coupling partner (phenol).
While traditional methods might employ protected phenols (e.g., methyl ethers) to avoid catalyst poisoning or solubility issues, this guide presents a Direct Coupling Protocol . This route utilizes robust Pd(II) catalysts to minimize step count and maximize atom economy, addressing the specific workup challenges inherent to amphoteric biaryl systems.
Retrosynthetic Analysis & Reaction Design
The most efficient disconnection is at the C3-C3' bond. The choice of halides is critical; 3-bromoquinoline is commercially available and possesses the optimal balance of reactivity and stability compared to the iodide (unstable) or chloride (inert).
Reaction Scheme
The transformation utilizes a Palladium-catalyzed cycle involving Oxidative Addition, Transmetallation (the rate-determining step in many heteroaryl couplings), and Reductive Elimination.[1]
Figure 1: Mechanistic pathway for the Suzuki-Miyaura coupling of 3-bromoquinoline and 3-hydroxyphenylboronic acid.
Critical Experimental Considerations
Catalyst Selection: The "Bite Angle" Effect
For heteroaryl chlorides and bromides, Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) is the superior choice over Pd(PPh₃)₄.
-
Reasoning: The ferrocenyl backbone of the dppf ligand imposes a large bite angle (~99°), which accelerates the reductive elimination step—often the bottleneck when forming sterically congested or electron-deficient biaryls.
-
Stability: Pd(dppf)Cl₂ is air-stable, simplifying handling compared to the oxygen-sensitive Pd(0) tetrakis.
The Role of Water & Base
Suzuki coupling requires water. The boronic acid must be activated to a boronate species [Ar-B(OH)₃]⁻ by the base (OH⁻ or CO₃²⁻) to undergo transmetallation.
-
Solvent System: 1,4-Dioxane/Water (4:[1]1) is ideal. Dioxane solubilizes the organic halide, while water dissolves the inorganic base and activates the boron species.
-
Base: Na₂CO₃ is preferred. Stronger bases (e.g., NaOH) can deprotonate the phenol (pKa ~10) too aggressively, potentially creating an anionic species that competes for coordination sites on the Palladium, though the reaction generally tolerates this well.
Detailed Experimental Protocol
Materials
-
3-Bromoquinoline: 1.0 equiv (208 mg, 1.0 mmol)
-
3-Hydroxyphenylboronic acid: 1.2 equiv (165 mg, 1.2 mmol)
-
Pd(dppf)Cl₂ • DCM: 0.05 equiv (41 mg, 0.05 mmol)
-
Sodium Carbonate (Na₂CO₃): 2.0 equiv (212 mg, 2.0 mmol)
-
Solvent: 1,4-Dioxane (8 mL) / Distilled Water (2 mL)
Step-by-Step Procedure
-
Degassing (Critical):
-
Combine 1,4-dioxane and water in a separate flask.
-
Sparge with Argon or Nitrogen gas for 20 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Reaction Assembly:
-
To a dry reaction vial/flask equipped with a magnetic stir bar, add 3-bromoquinoline, 3-hydroxyphenylboronic acid, and Na₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst last.[2]
-
Seal the vessel with a septum and purge with Argon for 5 minutes.
-
-
Initiation:
-
Inject the degassed solvent mixture via syringe.[1]
-
Heat the reaction block/oil bath to 90°C . Stir vigorously.
-
Time: Monitor via TLC or LC-MS. Typical completion is 4–16 hours.
-
-
Workup (The pH Trap):
-
Challenge: The product is amphoteric. The quinoline nitrogen is basic (pKa ~4.9), and the phenol is acidic (pKa ~10).
-
Procedure:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Crucial Step: Check the pH of the aqueous layer. It will likely be basic (due to carbonate).
-
Carefully adjust pH to ~7.0–8.0 using 1M HCl.
-
If pH < 4: Product protonates (quinolinium) and stays in water.
-
If pH > 10: Product deprotonates (phenoxide) and stays in water.
-
At pH 7-8: Product is neutral and extracts into EtOAc.
-
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]
-
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (Start 10% EtOAc -> 50% EtOAc). The free phenol makes the compound polar; adding 1% MeOH can reduce streaking.
-
Characterization & Data Interpretation
Expected Analytical Data
| Technique | Key Diagnostic Signal | Interpretation |
| 1H NMR | Singlet at ~9.1-9.3 ppm | H2 proton of Quinoline (deshielded by N). |
| 1H NMR | Broad singlet ~5.0-9.0 ppm | Phenolic -OH (D2O exchangeable). |
| 1H NMR | Multiplet ~6.8-7.5 ppm | Phenol ring protons (distinct from quinoline). |
| LC-MS | [M+H]+ = 222.1 | Confirm mass (MW = 221.25). |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common Suzuki coupling failures.
Optimization & Alternative Strategies
If the direct coupling suffers from low yields due to the free phenol, the Protected Route is the industry standard fallback.
Comparative Strategy Table
| Parameter | Direct Route (Recommended) | Protected Route (Alternative) |
| Reagent | 3-Hydroxyphenylboronic acid | 3-Methoxyphenylboronic acid |
| Steps | 1 (Coupling) | 2 (Coupling + Demethylation) |
| Atom Economy | High | Lower (Loss of Me group) |
| Purification | Moderate (Polar product) | Easy (Non-polar intermediate) |
| Deprotection | N/A | Requires BBr3 or Pyridine[4]•HCl (Harsh) |
Author's Note: Start with the Direct Route. Modern catalysts like Pd(dppf)Cl₂ or Buchwald generations (e.g., XPhos Pd G2) are highly tolerant of free phenols. Only switch to the Protected Route if purification becomes a bottleneck.
References
-
BenchChem. An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions. Retrieved from
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
ChemicalBook. Synthesis of 3-(pyridin-3-yl)phenol (Analogous Protocol). Retrieved from
Sources
Application Note: Protocol for Coupling 3-Bromoquinoline with 3-Hydroxyphenylboronic Acid
Abstract & Strategic Overview
The synthesis of 3-arylquinolines is a cornerstone in the development of kinase inhibitors (e.g., PI3K/mTOR pathway) and antimalarial agents. This protocol details the Suzuki-Miyaura cross-coupling of 3-bromoquinoline with 3-hydroxyphenylboronic acid to yield 3-(quinolin-3-yl)phenol .
While Suzuki coupling is routine, this specific substrate pair presents unique challenges:
-
Catalyst Poisoning: The quinoline nitrogen can coordinate to Palladium (Pd), potentially arresting the catalytic cycle.
-
Amphoteric Product Nature: The product contains a basic quinoline ring and an acidic phenolic group, necessitating a precise pH-controlled workup to maximize recovery.
-
Unprotected Phenol: Using a free hydroxyl group avoids protection/deprotection steps but requires carefully selected base/solvent systems to prevent competitive inhibition or solubility issues.
This guide provides a robust, scalable method using Pd(dppf)Cl₂ and Cesium Carbonate (Cs₂CO₃) , prioritizing operational simplicity and high yield.
Reaction Mechanism & Logic
The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, but specific adaptations are required for the heteroaryl/phenol pair.
The Catalytic Cycle
-
Oxidative Addition: The Pd(0) species inserts into the C-Br bond of 3-bromoquinoline. This is the rate-limiting step for electron-rich aryl halides, but 3-bromoquinoline is electron-deficient, facilitating this step.
-
Base Activation: The base (Cs₂CO₃) plays a dual role: it activates the boronic acid to form the boronate species (Ar-B(OH)₃⁻) and neutralizes the HBr byproduct.
-
Transmetallation: The activated boronate transfers the phenolic ring to the Palladium center.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[1]
Critical Design Choices
-
Base (Cs₂CO₃ vs. Na₂CO₃): Cesium carbonate is preferred over sodium carbonate for this substrate. The larger cesium cation improves the solubility of the carbonate in the organic/aqueous interface, crucial for coupling free phenols which can form insoluble salts.
-
Solvent (1,4-Dioxane/Water): A 4:1 mixture ensures solubility of both the organic halide and the inorganic base.
Figure 1: Reaction scheme for the synthesis of 3-(quinolin-3-yl)phenol.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount (Example) | Role |
| 3-Bromoquinoline | 208.06 | 1.0 | 208 mg (1.0 mmol) | Electrophile |
| 3-Hydroxyphenylboronic acid | 137.93 | 1.2 | 166 mg (1.2 mmol) | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg (0.03 mmol) | Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg (2.0 mmol) | Base |
| 1,4-Dioxane | - | - | 8.0 mL | Solvent |
| Water (Degassed) | - | - | 2.0 mL | Co-solvent |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Glassware Prep: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: Add 3-bromoquinoline (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq) to the flask.
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (3 mol%).
-
Note: Although Pd(dppf)Cl₂ is relatively air-stable, adding it last or under a gentle stream of nitrogen is best practice.
-
-
Solvent & Inerting: Add 1,4-dioxane and water.[2][3] Seal the flask with a septum. Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes to remove dissolved oxygen.
-
Why? Oxygen can oxidize the phosphine ligands, deactivating the catalyst and promoting homocoupling byproducts.
-
Phase 2: Reaction
-
Heating: Place the flask in a pre-heated oil block/bath at 90°C . Stir vigorously (approx. 600-800 rpm).
-
Monitoring: Monitor reaction progress by TLC or LC-MS after 4 hours.
-
TLC Eluent: 50% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm). The product will likely be more polar (lower Rf) than the bromoquinoline starting material.
-
Endpoint: Reaction is typically complete within 6–12 hours.
-
Phase 3: Workup (The "Self-Validating" Step)
Crucial: The reaction mixture is basic (pH > 10). The product (phenol) exists as a water-soluble phenolate anion. You must adjust pH to extract it.
-
Cooling: Cool the mixture to room temperature.
-
Neutralization: Dilute with water (10 mL) and Ethyl Acetate (10 mL). Carefully add 1M HCl dropwise while stirring until the pH reaches ~6–7 .
-
Check: Use pH paper. Do not acidify below pH 4, or the quinoline nitrogen will protonate, rendering the product water-soluble again (as the quinolinium salt).
-
Target Zone: pH 6–7 is the "Sweet Spot" where both the phenol and quinoline are neutral.
-
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 15 mL).
-
Washing: Combine organic layers and wash with Brine (1 x 20 mL).
-
Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Column Chromatography: Purify the crude residue using silica gel chromatography.
-
Gradient: 0% → 60% Ethyl Acetate in Hexanes.
-
Note: If the product tails, add 1% Triethylamine to the eluent to prevent interaction with acidic silica sites, although the phenol moiety usually tolerates standard silica well.
-
Troubleshooting & Optimization Logic
The following decision tree helps resolve common failure modes.
Figure 2: Troubleshooting workflow for Suzuki coupling of heteroaryl halides.
Key Optimization Parameters
-
Alternative Catalyst: If conversion is low, switch to XPhos Pd G2 or Sphos Pd G2 . These bulky, electron-rich Buchwald precatalysts are exceptional for heteroaryl couplings and resistant to poisoning.
-
Solvent Switch: If solubility is an issue, switch to Toluene/Ethanol/Water (3:1:1) . Ethanol helps solubilize the boronic acid.
Safety & Handling
-
3-Bromoquinoline: Irritant. Avoid inhalation.
-
Palladium Compounds: Heavy metal toxicity. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but handle with gloves.
-
Waste Disposal: Aqueous waste contains Palladium and Cesium; dispose of in heavy metal waste streams.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (2024). Suzuki Coupling.[1][2][3][5][6][7][8][9] Retrieved from [Link]
-
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
Palladium-Catalyzed Architectures: Precision Synthesis of 3-Arylquinolines
Topic: Palladium catalysts for synthesizing 3-arylquinolines Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The C-3 Challenge
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials, antivirals, and emerging anticancer agents targeting VEGFR-2 and Hsp90 . While C-2 and C-4 positions are electronically activated for nucleophilic attack or directed lithiation, the C-3 position remains electronically neutral and sterically elusive.
This Application Note details the high-fidelity synthesis of 3-arylquinolines using Palladium (Pd) catalysis. We move beyond generic "cross-coupling" to analyze the specific electronic requirements of the nitrogen heterocycle, providing two distinct strategic entry points:
-
The "Decorator" Strategy: Late-stage functionalization via Suzuki-Miyaura coupling of 3-haloquinolines.
-
The "Constructor" Strategy: De novo ring assembly via Tandem Heck-Cyclization.
Strategic Analysis: Reactivity & Regiocontrol
The pyridine ring of quinoline is electron-deficient, making oxidative addition at C-3 slower than at electron-rich aryl halides. Furthermore, the adjacent nitrogen atom can coordinate to Pd(II) species, potentially poisoning the catalyst or altering the geometry of the active complex.
Comparative Pathway Analysis
| Feature | Method A: Suzuki-Miyaura Coupling | Method B: Tandem Heck-Cyclization |
| Starting Material | 3-Bromoquinoline (Commercially available) | 2-Iodoaniline + |
| Bond Formed | C3–Aryl (Ar-Ar) | C3–C4 (Ring Closure) + C3–Aryl |
| Regiocontrol | Pre-defined by substrate halogenation | Controlled by alkene substitution pattern |
| Atom Economy | Moderate (Boronic acid waste) | High (All atoms incorporated except HI) |
| Primary Utility | Lead Optimization (SAR exploration) | Scaffold Hopping / Library Generation |
Method A: High-Fidelity Suzuki-Miyaura Coupling
The "Decorator" Protocol
This protocol is optimized for 3-bromoquinoline , which is less reactive than its 2- or 4-isomers due to the lack of resonance stabilization of the oxidative addition intermediate. The use of Pd(dppf)Cl₂ is critical here; the large bite angle of the ferrocenyl ligand facilitates the reductive elimination step, which is often the turnover-limiting step in sterically congested heteroaryl couplings.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3-Bromoquinoline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane (Degassed)
-
Atmosphere: Argon or Nitrogen (Balloon)
Step-by-Step Protocol
-
Inert Environment Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of dry argon.
-
Reagent Charging: Add 3-bromoquinoline (1.0 mmol, 208 mg), the specific arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg) to the tube.
-
Scientist's Note: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), increase equivalents to 1.5 and use anhydrous conditions with CsF as the base.
-
-
Solvent Addition: Add 1,4-Dioxane (4 mL) via syringe. Sparge the solution with argon for 5 minutes to remove dissolved oxygen.
-
Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligand, killing the catalyst.
-
-
Base Activation: Add 2.0 M K₂CO₃ (1.0 mL, 2.0 mmol) via syringe. The mixture will turn biphasic.
-
Thermal Reaction: Seal the vessel and heat to 90°C for 12–16 hours.
-
Microwave Alternative: Heat at 120°C for 30 minutes.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Mechanistic Visualization (Suzuki Cycle)
Caption: The catalytic cycle emphasizes the base activation step (formation of the Pd-hydroxo species) which is crucial for transmetalation with boronic acids.
Method B: De Novo Assembly via Tandem Heck-Cyclization
The "Constructor" Protocol
For researchers needing to build the quinoline core with specific substitution patterns not available in commercial 3-haloquinolines, this method utilizes 2-iodoaniline and
Note: This reaction typically yields 3-arylquinolin-2(1H)-ones . These are valuable tautomers that can be converted to 3-arylquinolines via triflation (Tf₂O) and reduction (Pd/HCOOH), or used directly as pharmacophores.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 2-Iodoaniline (1.0 equiv)
-
Coupling Partner: Ethyl
-phenylacrylate (1.2 equiv) -
Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)[1]
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide)[1]
Step-by-Step Protocol
-
Preparation: In a dry pressure tube, dissolve 2-iodoaniline (1.0 mmol) and ethyl
-phenylacrylate (1.2 mmol) in DMF (5 mL). -
Catalyst Addition: Add Pd(OAc)₂ (11 mg) and PPh₃ (26 mg).
-
Expert Tip: Premixing Pd(OAc)₂ and PPh₃ in a small amount of DMF for 10 minutes to form the active Pd(0) species (yellow to orange color change) can reduce induction time.
-
-
Base Addition: Add Et₃N (280 µL).
-
Cyclization: Heat the mixture to 120°C for 18 hours.
-
Isolation: Pour into ice water. The solid precipitate is often the pure quinolinone. Filter, wash with water and cold ether. If oil forms, extract with EtOAc.
Troubleshooting & Optimization Matrix
The success of Pd-catalyzed cross-coupling on heteroaromatics depends heavily on the "Ligand-Substrate Match."
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure (Catalyst death). | Switch to electron-rich, bulky ligands like XPhos or SPhos to stabilize Pd(0) and accelerate oxidative addition. |
| Protodeboronation | Boronic acid instability. | Use anhydrous conditions (Toluene/Dioxane) with CsF or K₃PO₄ instead of aqueous carbonate. |
| Homocoupling (Ar-Ar) | Oxygen contamination. | rigorously degas solvents (Freeze-Pump-Thaw x3). Lower catalyst loading to 1 mol%. |
| Pd Black Formation | Catalyst decomposition / Aggregation. | Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst and nanoparticle stabilizer. |
References
-
BenchChem. Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Application Note. Link
-
Prim, D., et al. (2025). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. PMC. Link
-
Li, X., et al. (2010). Direct C-3-Alkenylation of Quinolones via Palladium-Catalyzed C-H Functionalization.[8] DOI.[9][10] Link
-
Stone, M. T. (2011).[10] An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols.[10] Organic Letters.[10] Link
-
Messaoudi, S., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones as Hsp90 Inhibitors. MDPI. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 9. Synthesis of 3-Oxo Quinolines by Cyclization Using Lignin Models and 2-Aminobenzyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
Using 3-Quinolin-3-ylphenol as a bidentate ligand precursor
[label="π-Allyl-Pd Intermediate\n(Trans
Workflow for the synthesis of the P,N-bidentate ligand and its active Pd(II) complex.
Catalytic cycle of Pd-catalyzed allylic alkylation highlighting bite-angle-directed regioselectivity.
Data & Comparative Analysis
The table below summarizes the performance of the 3-quinolin-3-ylphenol-derived ligand (L1) against standard bidentate ligands in the allylic alkylation of cinnamyl acetate. The data clearly illustrates how the expanded bite angle of L1 successfully shifts the reaction pathway toward the branched product, a hallmark of advanced1[1].
| Ligand System | Natural Bite Angle ( | Overall Yield (%) | Regioselectivity (Branched : Linear) |
| dppe (P,P-homodonor) | ~85° | 92% | 10 : 90 |
| PHOX (P,N-heterodonor) | ~90° | 95% | 40 : 60 |
| L1 (this compound derived) | ~105° | 94% | 85 : 15 |
Note: Reactions performed at 25 °C in THF for 24 hours using 1 mol% Pd loading.
References
-
Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]
-
Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: PMC (National Institutes of Health) URL:[Link]
Sources
Application Note: Preparation of O-Alkylated Derivatives of 3-(Quinolin-3-yl)phenol
Scientific Context & Target Application
3-(Quinolin-3-yl)phenol is a privileged molecular scaffold in medicinal chemistry, most notably recognized for its role in the development of nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)[1]. The 17β-HSD1 enzyme catalyzes the intracellular reduction of the weak estrogen estrone (E1) to the highly potent estradiol (E2), a primary driver in estrogen-dependent pathologies such as breast cancer and endometriosis[2].
O-alkylation of the phenolic hydroxyl group on the quinoline scaffold is a critical late-stage functionalization strategy. By introducing various alkyl, cycloalkyl, or functionalized ether side chains, researchers can systematically modulate the scaffold's lipophilicity, steric profile, and hydrogen-bonding capabilities. This synthetic modification is essential for optimizing target binding affinity and improving the pharmacokinetic properties of the resulting drug candidates[1].
Mechanistic Principles & Strategy
The phenolic nature of 3-(quinolin-3-yl)phenol makes it an excellent nucleophile once deprotonated. However, the choice of alkylation methodology depends strictly on the steric and electronic nature of the alkylating agent.
A. Base-Mediated Alkylation (Williamson Ether Synthesis)
For unhindered primary alkyl halides (or mesylates/tosylates), the is the standard and most efficient method[3].
-
Causality in Base Selection: While strong bases like sodium hydride (NaH) can be used, they increase the likelihood of side reactions. Mild carbonate bases (
or ) are preferred[4]. They are sufficiently basic to deprotonate the phenol without promoting unwanted E2 elimination of the alkyl halide. often provides superior kinetics due to the "cesium effect," where the large, highly polarizable cesium cation creates a highly naked, reactive phenoxide anion. -
Causality in Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly utilized. Protic solvents would hydrogen-bond to the phenoxide, drastically reducing its nucleophilicity. Apolar aprotic solvents accelerate the
reaction rate[4].
B. Redox Condensation (Mitsunobu Reaction)
When the desired alkyl group is secondary, or when stereochemical inversion of a chiral alcohol is required, the Williamson synthesis fails due to competing E2 elimination[3]. The circumvents this by utilizing a redox condensation mechanism that operates under mild, neutral conditions[5].
-
Causality in Reagent Order: The reaction utilizes Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD). The order of addition is paramount:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> and DIAD must react first at to form the reactive betaine intermediate. The alcohol is then activated as an alkoxyphosphonium ion, which undergoes a clean displacement by the weakly nucleophilic 3-(quinolin-3-yl)phenol.
Workflow & Decision Matrix
Decision matrix for selecting the optimal O-alkylation protocol for 3-(quinolin-3-yl)phenol.
Experimental Protocols
Protocol A: Base-Mediated O-Alkylation (Williamson Ether Synthesis)
Applicable for primary alkyl bromides, iodides, and sulfonates.
Reagents:
-
3-(Quinolin-3-yl)phenol (1.0 equiv)
-
Primary Alkyl halide (1.2 - 1.5 equiv)
-
Anhydrous
or (2.0 equiv) -
Anhydrous DMF or Acetonitrile (10 mL/mmol)
Step-by-Step Methodology:
-
Deprotonation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(quinolin-3-yl)phenol (1.0 equiv) and anhydrous
(2.0 equiv)[4]. Suspend the mixture in anhydrous DMF. -
Activation: Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete formation of the phenoxide. The solution will typically undergo a slight color change (darkening), self-validating the deprotonation step.
-
Alkylation: Add the primary alkyl halide (1.2 equiv) dropwise via syringe to the stirring suspension at room temperature[4].
-
Reaction: Heat the reaction mixture to
(for ) or maintain at room temperature (if using with highly reactive electrophiles) for 4–8 hours[4]. Monitor progression via TLC (Hexanes/EtOAc) or LC-MS until the phenol starting material is consumed. -
Workup: Cool the mixture to room temperature and filter to remove the inorganic solids. Quench the filtrate with distilled water (30 mL/mmol) and extract the aqueous layer with Ethyl Acetate (
mL)[4]. -
Purification: Wash the combined organic layers extensively with brine (
mL) to remove residual DMF. Dry over anhydrous , filter, and concentrate under reduced pressure. Purify via flash column chromatography[4].
Protocol B: Mitsunobu O-Alkylation
Applicable for secondary alcohols and stereospecific inversion.
Reagents:
-
3-(Quinolin-3-yl)phenol (1.0 equiv)
-
Aliphatic Alcohol (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous THF (10 mL/mmol)
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under nitrogen, dissolve
(1.5 equiv) in anhydrous THF. Cool the solution tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> using an ice bath. -
Betaine Formation: Add DIAD (1.5 equiv) dropwise over 5 minutes. Stir the yellow solution at
for 15 minutes to allow the Morrison-Brunn-Huisgen betaine intermediate to form.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Alcohol Activation: Add the aliphatic alcohol (1.2 equiv) dropwise. Stir for an additional 15 minutes at
. -
Nucleophilic Displacement: Add 3-(quinolin-3-yl)phenol (1.0 equiv) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is a visual self-validation that the reaction is proceeding[6].
-
Workup: Concentrate the reaction mixture directly under reduced pressure.
-
Purification: Triturate the crude residue with cold diethyl ether/hexanes (1:1); the bulk of the TPPO byproduct will precipitate and can be filtered off. Purify the concentrated filtrate via flash column chromatography to isolate the pure O-alkylated quinoline derivative.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions for the Williamson ether synthesis of a standard derivative (e.g., using 1-bromobutane), highlighting the causality of solvent and base selection.
| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Rationale / Observation |
| 1 | Acetone | 60 | 12 | 45 | 38 | Base is too weak for efficient, rapid deprotonation. | |
| 2 | Acetone | 60 | 12 | 70 | 62 | Moderate yield; limited by solvent polarity and salt solubility. | |
| 3 | DMF | 60 | 6 | >95 | 88 | High polarity of aprotic DMF leaves phenoxide "naked" and highly reactive. | |
| 4 | DMF | 25 (RT) | 4 | >95 | 92 | Cesium effect allows for ambient temperature reaction, minimizing side products. | |
| 5 | NaH | THF | 0 to 25 | 4 | 85 | 75 | Excessively strong base promotes trace E2 elimination of the alkyl bromide. |
References
-
Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) PMC - National Institutes of Health (NIH) URL:[Link]
-
Williamson ether synthesis Wikipedia, The Free Encyclopedia URL:[Link]
-
Mitsunobu reaction Wikipedia, The Free Encyclopedia URL: [Link]
-
Mitsunobu reaction - General Procedure Organic Synthesis URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Advanced Application Note: 3-Quinolin-3-ylphenol as a Modular Scaffold for Fluorescent Probe Design
Executive Summary
The development of highly selective, small-molecule fluorescent probes is a cornerstone of modern chemical biology. While traditional quinoline scaffolds have been extensively explored in bio-imaging due to their excellent biocompatibility and deep tissue penetration[1], the specific 3-Quinolin-3-ylphenol architecture offers a unique, underexplored photophysical paradigm.
Unlike the widely studied 2-(2-hydroxyphenyl)quinoline derivatives—which are dominated by Excited-State Intramolecular Proton Transfer (ESIPT) due to proximal hydrogen bonding[2]—the this compound scaffold physically separates the phenolic oxygen from the quinoline nitrogen. This spatial geometry prevents ESIPT, funneling the excited-state energy exclusively into an Intramolecular Charge Transfer (ICT) pathway. This application note provides a comprehensive guide to leveraging this scaffold for the rational design of ratiometric and "turn-on" fluorescent probes, detailing the mechanistic causality, photophysical properties, and self-validating experimental protocols required for live-cell imaging.
Mechanistic Principles & Design Strategies
The Donor-π-Acceptor (D-π-A) Architecture
The this compound molecule functions as a highly tunable D-π-A system. The quinoline core acts as the electron acceptor (EWG), while the phenol moiety serves as the electron donor (EDG). The photophysical output is strictly governed by the electron-donating capacity of the phenol group:
-
Masked State (Weak ICT): When the phenolic hydroxyl is protected (e.g., via esterification for esterase detection, or etherification for reactive oxygen species), the electron-donating ability is suppressed. The probe exhibits a short-wavelength (blue) emission.
-
Unmasked State (Strong ICT): Upon analyte-triggered cleavage of the masking group, the free phenol is released. In physiological environments (pH 7.4), the equilibrium shifts toward the phenolate anion, which is a powerful electron donor. This triggers a massive push-pull ICT process, resulting in a pronounced bathochromic (red) shift in emission[3].
Causality in Scaffold Selection
Choosing the 3-position for the inter-ring linkage is a deliberate structural strategy. Linkages at the 2-position often suffer from steric hindrance or unwanted metal chelation[4], while 4-position linkages can lead to excessive non-radiative decay via free rotation. The 3-position maintains optimal planarity for extended π-conjugation while allowing the probe to act as a Twisted Intramolecular Charge Transfer (TICT) rotor if environmental viscosity changes, offering multiplexed sensing capabilities.
Fig 1: ICT activation pathway of the this compound scaffold upon analyte-triggered cleavage.
Quantitative Photophysical Data
To facilitate probe design, the baseline photophysical properties of the this compound scaffold across its different electronic states are summarized below. These parameters are critical for setting up confocal microscopy channels and calculating ratiometric outputs.
| Probe Electronic State | Dominant Mechanism | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | Visual Color |
| Masked (e.g., Acetate Ester) | Local Excited (LE) State | 320 nm | 410 nm | 0.05 | Deep Blue |
| Free Phenol (Neutral, pH < pKa) | Moderate ICT | 355 nm | 480 nm | 0.28 | Cyan/Green |
| Phenolate (Anion, pH > pKa) | Strong ICT | 390 nm | 560 nm | 0.62 | Yellow/Red |
Note: Data represents generalized baseline values in 10 mM HEPES buffer (pH 7.4, 1% DMSO). Exact values will shift based on specific auxiliary substituents added to the quinoline ring.
Experimental Protocols
The following protocols establish a self-validating system. By confirming the isosbestic points in vitro before proceeding to live-cell imaging, researchers can definitively prove that fluorescence changes are caused by analyte-specific cleavage rather than environmental artifacts (e.g., polarity shifts or protein binding).
Protocol A: In Vitro Photophysical Validation
Objective: Validate the cleavage of the phenolic mask and the subsequent ICT activation.
-
Preparation of Stock Solutions:
-
Dissolve the synthesized this compound probe in anhydrous DMSO to create a 1 mM stock.
-
Causality: Anhydrous DMSO prevents premature hydrolysis of moisture-sensitive masking groups (e.g., esters or silyl ethers).
-
-
Spectral Baseline Establishment:
-
Dilute the probe to a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4). Ensure the final DMSO concentration is strictly ≤1%.
-
Causality: Exceeding 1% DMSO can induce aggregation-induced emission (AIE) artifacts or alter the local dielectric constant, skewing the ICT emission profile.
-
-
Analyte Titration (The Self-Validation Step):
-
Acquire a baseline UV-Vis and fluorescence spectrum (λex = 340 nm).
-
Add increasing aliquots of the target analyte (e.g., 0 to 50 µM). Incubate at 37°C for 30 minutes.
-
Validation Check: Look for a clear isosbestic point in the absorption spectra and an isoemissive point in the fluorescence spectra. The presence of these points mathematically proves a clean, two-state conversion from the masked probe to the free phenolate, ruling out the formation of fluorescent byproducts.
-
Protocol B: Live-Cell Ratiometric Imaging
Objective: Track the intracellular activation of the probe with internal normalization.
-
Cell Culture & Seeding:
-
Seed HeLa (or target) cells in a 35 mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS until 70-80% confluent.
-
-
Probe Incubation:
-
Wash the cells 3× with PBS to remove residual serum.
-
Incubate the cells with 5 µM of the probe in serum-free DMEM for 30 minutes at 37°C.
-
Causality: Bovine serum albumin (BSA) in FBS contains esterases and hydrophobic pockets that can prematurely cleave the probe or sequester it outside the cell, leading to false-positive extracellular fluorescence.
-
-
Confocal Microscopy & Internal Control:
-
Excite the sample using a 405 nm diode laser.
-
Collect emission in two distinct channels: Channel 1 (420–460 nm, unreacted probe) and Channel 2 (540–580 nm, activated phenolate).
-
Self-Validation (Inhibitor Control): Pre-treat a parallel dish of cells with a specific inhibitor for the target analyte for 1 hour prior to probe incubation. A lack of signal in Channel 2 in this control group definitively proves the biological specificity of the probe.
-
Fig 2: Step-by-step experimental workflow for in vitro validation and live-cell ratiometric imaging.
References
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Crimson Publishers (COJ Biomed Sci & Res) URL:[1]
-
Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells Talanta (PubMed / NIH) URL:[3]
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level Materials Advances (RSC Publishing) URL:[4]
-
Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive materials RSC Publishing URL:[2]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00639B [pubs.rsc.org]
- 3. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis of Quinolinyl-Phenol Analogs
Executive Summary & Strategic Relevance
The quinolinyl-phenol scaffold—specifically 2-(2-hydroxyphenyl)quinoline and its derivatives—represents a privileged structure in medicinal chemistry. These atropisomeric biaryls serve as potent bidentate ligands for metallo-pharmaceuticals and exhibit significant biological activities, including antitumor (via DNA intercalation), antiviral, and antimicrobial properties.
Traditional thermal synthesis (e.g., conventional Friedländer condensation) is often plagued by prolonged reaction times (24–48 hours), harsh solvent requirements (refluxing nitrobenzene or DMF), and tedious workups. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to reduce reaction times to minutes while enhancing yield and purity.
Key Advantages of this Protocol:
-
Kinetic Acceleration: Reaction times reduced from hours to <20 minutes.
-
Green Chemistry: Solvent-free or aqueous-ethanol conditions replace toxic high-boiling solvents.
-
Enhanced Selectivity: Uniform internal heating minimizes wall-effect degradation products.
Scientific Foundation: Mechanism & Microwave Effects
The Chemical Pathway: Friedländer Condensation
The core synthesis involves the condensation of 2-aminoaryl ketones (1) with
-
Schiff Base Formation: Acid-catalyzed condensation of the amine with the carbonyl of the acetophenone derivative.
-
Intramolecular Cyclization: Aldol-type condensation followed by dehydration to aromatize the quinoline ring.
The Microwave Advantage (Dielectric Heating)
Unlike conductive heating, microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture.
-
Dipolar Polarization: Polar solvent molecules (EtOH, ionic liquids) align with the oscillating electric field, generating heat through molecular friction.
-
Ionic Conduction: Dissolved ions (catalysts) oscillate in the field, generating intense localized heat.
-
The "Specific Microwave Effect": In polar transition states (such as the zwitterionic intermediates in imine formation), microwave irradiation stabilizes the transition state energy (
), effectively lowering the activation energy barrier.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the specific points where microwave energy accelerates the kinetics.
Figure 1: Mechanistic pathway of the microwave-assisted Friedländer synthesis showing key kinetic acceleration points.
Experimental Protocols
General Considerations
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) is preferred for reproducibility over multi-mode domestic ovens.
-
Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK/Teflon snap caps (rated to 300 psi).
-
Safety: Phenols are corrosive; 2-aminoaryl ketones can be irritants. Perform all transfers in a fume hood.
Protocol A: Solvent-Free Synthesis on Solid Support (Green Method)
Best for: Rapid screening of analogs, maximizing "Green" metrics.
Reagents:
-
2-Aminobenzophenone (1.0 mmol)
-
2'-Hydroxyacetophenone (1.0 mmol)
-
Catalyst: Montmorillonite K-10 clay (500 mg) or Sulfamic Acid (10 mol%)
Procedure:
-
Pre-mixing: In a mortar, grind the 2-aminobenzophenone, 2'-hydroxyacetophenone, and catalyst until a homogeneous powder is formed.
-
Loading: Transfer the powder into a 10 mL microwave process vial. Do not cap tightly if using a domestic oven modification (use a loose lid); for dedicated reactors, cap and set pressure limit to 250 psi.
-
Irradiation:
-
Temperature: 100°C
-
Power: Dynamic (Max 100 W)
-
Time: 5–8 minutes
-
-
Workup:
-
Add 10 mL of hot ethanol to the vial and vortex to extract the product from the solid support.
-
Filter while hot to remove the clay catalyst (if K-10 used).
-
Cool the filtrate to 0°C to induce crystallization.
-
-
Purification: Recrystallize from EtOH or EtOH/Water (9:1).
Protocol B: Ionic Liquid-Mediated Synthesis
Best for: High purity, difficult substrates, and scale-up.
Reagents:
-
2-Amino-5-chlorobenzophenone (1.0 mmol)
-
2'-Hydroxy-5'-methylacetophenone (1.2 mmol)
-
Solvent/Catalyst: [Bmim]HSO₄ (1-Butyl-3-methylimidazolium hydrogen sulfate) (2 mL)
Procedure:
-
Assembly: Place reactants and ionic liquid in a 10 mL microwave vial containing a magnetic stir bar.
-
Irradiation:
-
Mode: Standard Control
-
Temperature: 110°C
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Extraction:
-
Cool the mixture to room temperature.
-
Add water (10 mL) to the reaction vessel. The ionic liquid is water-soluble, while the quinoline product will precipitate.
-
Filter the solid precipitate.[1]
-
-
Recycling: The aqueous filtrate containing [Bmim]HSO₄ can be evaporated under vacuum to recover the ionic liquid for reuse.
Results & Data Analysis
The following data compares the microwave-assisted protocols against conventional thermal reflux (EtOH/H₂SO₄, 24h).
Table 1: Comparative Yields and Reaction Times
| Entry | Substrate (R1, R2) | Conventional Yield (24h) | MW Yield (Protocol A, 8 min) | MW Yield (Protocol B, 10 min) |
| 1 | H, H | 65% | 92% | 95% |
| 2 | 5-Cl, H | 58% | 88% | 91% |
| 3 | H, 5'-Me | 62% | 89% | 94% |
| 4 | 5-NO₂, H | 45% | 82% | 85% |
| 5 | H, 4'-OH (Resorcinol der.) | 50% | 85% | 88% |
Note: MW yields refer to isolated yields after recrystallization.
Decision Workflow for Protocol Selection
Use the following logic tree to determine the optimal synthetic route for your specific analog.
Figure 2: Decision tree for selecting the optimal microwave protocol based on substrate properties.
Troubleshooting & Expert Insights
As a Senior Application Scientist, I have encountered specific failure modes in MAOS. Here is how to mitigate them:
-
The "Thermal Runaway" Effect:
-
Issue: Ionic liquids absorb microwaves extremely efficiently. Temperature can overshoot the set point by 20-30°C in seconds, leading to charring.
-
Solution: Use "PowerMax" or equivalent settings to simultaneously cool the reaction vessel with compressed air while irradiating. Set a strict temperature ceiling.
-
-
Pressure Build-up:
-
Issue: Condensation releases water. In a sealed vessel at 120°C, this generates pressure.
-
Solution: Ensure the vessel headspace is at least 50% of the volume. Do not fill a 10 mL vial with more than 4-5 mL of reaction mixture.
-
-
Incomplete Cyclization:
-
Issue: TLC shows the Schiff base intermediate but no quinoline.
-
Solution: The dehydration step is rate-limiting. Increase the acidity (add 5 mol% more catalyst) or increase the temperature to 140°C for 2 additional minutes.
-
References
-
Microwave-Assisted Synthesis of Quinolines
-
Ionic Liquid Catalysis
-
Green Chemistry Approaches
-
Biological Relevance
-
Prachayasittikul, S., et al. "Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives." International Journal of Molecular Sciences, 2013. Link
-
-
Review of Methodologies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Application Note: Strategic Protection of the Hydroxyl Group in 3-Quinolin-3-ylphenol
Abstract & Strategic Overview
The molecule 3-Quinolin-3-ylphenol (also referred to as 3-(3-quinolinyl)phenol) presents a classic "ambident nucleophile" challenge in organic synthesis. It contains two reactive centers with distinct electronic properties:
-
The Phenolic Hydroxyl (-OH): An acidic moiety (
) that acts as a hard nucleophile when deprotonated. -
The Quinoline Nitrogen: A basic, pyridinic nitrogen (
for the conjugate acid) that possesses a lone pair capable of acting as a nucleophile or a Lewis base.
The Core Challenge: Standard phenol protection protocols (e.g., alkyl halides with strong bases) risk competing N-alkylation (quaternization) of the quinoline ring, leading to irreversible salt formation or difficult-to-separate mixtures. Furthermore, the basicity of the quinoline nitrogen can poison metal catalysts (e.g., Pd/C) used in deprotection steps.
This guide details three "Gold Standard" protocols engineered to ensure O-chemoselectivity , high yield, and downstream compatibility.
Decision Matrix: Selecting the Right Protecting Group
Do not choose a reagent randomly. Select based on the stability required for your subsequent synthetic steps and the necessary deprotection conditions.[1]
Comparative Analysis Table
| Protecting Group | Reagent | Stability Profile | Deprotection Method | Risk of N-Reaction |
| TBS Ether | TBSCl / Imidazole | Base: High Acid: Low Oxidizers: High | Fluoride (TBAF) or Mild Acid | Low (Steric hindrance prevents stable N-silylation) |
| Benzyl Ether (Bn) | BnBr / K₂CO₃ | Base: High Acid: High Reducers: High | Lewis Acid (BBr₃) or Hydrogenolysis* | Medium (High temps cause N-benzylation) |
| Acetate (Ac) | Ac₂O / Pyridine | Base: Low Acid: Medium | Mild Base (K₂CO₃/MeOH) | Low (Reversible N-acylation) |
| MOM Ether | MOMCl / DIPEA | Base: High Acid: Low | Mild Acid (HCl/MeOH) | High (MOMCl is highly reactive; requires strict temp control) |
*Note: Hydrogenolysis (H₂/Pd) is often difficult with quinolines due to catalyst poisoning by the basic nitrogen.
Logic Flowchart (DOT Visualization)
Figure 1: Decision tree for selecting the optimal protecting group based on downstream chemical compatibility.
Detailed Experimental Protocols
Protocol A: Silylation (TBS Protection)
Best for: Temporary protection; compatibility with base-catalyzed reactions. Mechanism: Imidazole acts as a general base to activate the phenol and buffers the HCl byproduct. The bulky tert-butyl group effectively prevents stable quaternization of the quinoline nitrogen.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Base/Catalyst: Imidazole (2.5 equiv)
-
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add this compound and anhydrous DMF.
-
Activation: Add Imidazole in one portion. Stir at RT for 5 minutes until fully dissolved.
-
Addition: Add TBSCl (solid) in small portions over 5 minutes.
-
Expert Tip: Do not add TBSCl as a solution if possible; adding solid keeps the reaction anhydrous.
-
-
Reaction: Stir at 25°C for 3–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will act as a non-polar spot; the starting phenol will streak near the baseline.
-
Workup (Critical for Purity):
-
Dilute with Et₂O (Diethyl ether) or EtOAc.
-
Wash 3x with Water (to remove DMF and Imidazole).
-
Wash 1x with Brine .
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography on Silica Gel. Elute with Hexane/EtOAc (9:1).
Protocol B: Benzylation (Benzyl Ether)
Best for: Harsh synthetic steps (e.g., oxidations, reductions with LiAlH₄). Challenge: Benzyl bromide is a potent alkylating agent. High temperatures will cause N-alkylation (formation of quinolinium salt). Solution: Use a mild base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) and strictly control stoichiometry.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Benzyl Bromide (BnBr) (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)
-
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Procedure:
-
Solvation: Dissolve substrate in DMF (0.3 M).
-
Deprotonation: Add K₂CO₃. Stir at RT for 15 minutes. The suspension may turn yellow (phenoxide formation).
-
Controlled Addition: Add Benzyl Bromide dropwise via syringe at 0°C .
-
Reaction: Allow to warm to Room Temperature (20–25°C). DO NOT HEAT.
-
Why? O-alkylation is kinetically favored at lower temperatures. Heating promotes thermodynamic N-alkylation.
-
-
Monitoring: Stir for 12–16 hours. Check TLC. If starting material remains, add 0.1 equiv BnBr and wait; do not increase temperature.
-
Workup:
-
Pour mixture into ice-water (precipitates the product).
-
Extract with EtOAc.
-
Wash organic layer with water (3x) to remove DMF.
-
-
Purification: Recrystallization from Ethanol is often sufficient. If chromatography is needed, use Silica Gel (Hexane/EtOAc).
Workflow Visualization (DOT):
Figure 2: Optimized workflow for Benzylation minimizing N-alkylation side reactions.
Troubleshooting & Expert Insights
Deprotection of Benzyl Ethers in Quinolines
Standard hydrogenolysis (
-
Alternative Method: Use Boron Tribromide (BBr₃) in DCM at -78°C to 0°C.
-
Note: The quinoline N will complex with BBr₃. You must use excess reagent (at least 3–4 equivalents: 1 for the phenol, 1 for the N-complex, 1–2 for kinetics) to ensure cleavage.
Avoiding N-Quaternization
If you observe a highly polar, water-soluble byproduct, it is likely the N-alkylated quinolinium salt.
-
Prevention: Switch solvent to Acetone (lower boiling point prevents overheating) or use Cesium Carbonate (Cs₂CO₃) which promotes O-alkylation due to the "Cesium Effect" (higher solubility/reactivity of the phenoxide).
Handling the Product
Protected 3-quinolinylphenols are lipophilic bases. They will streak on silica gel if the eluent is too acidic.
-
Tip: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane before loading the sample to neutralize acidic sites on the silica.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on stability and deprotection conditions).
-
Solyev, P., et al. (2019).[2] "Hydrazo coupling: the efficient transition-metal-free C–H functionalization of 8-hydroxyquinoline and phenol through base catalysis."[2] Green Chemistry. (Discusses reactivity of quinoline/phenol systems).
-
Hartung, R. E., et al. (2017).[2] "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Heterocycles. (Provides mechanistic insight into N vs O selectivity in nitrogen heterocycles).
-
PubChem. (2023). "this compound Compound Summary." (Verification of chemical structure and identifiers).
Sources
Application Note: Scalable Synthesis Routes for 3-Quinolin-3-ylphenol Intermediates
Strategic Rationale and Retrosynthetic Analysis
The 3-arylquinoline scaffold is a privileged pharmacophore frequently encountered in oncology (e.g., EGFR/HER-2 kinase inhibitors) and infectious disease therapeutics[1]. Specifically, 3-Quinolin-3-ylphenol (also known as 3-(3-hydroxyphenyl)quinoline) serves as a highly versatile intermediate. The presence of the free phenolic hydroxyl group provides a synthetic handle for late-stage diversification, such as alkylation, triflation, or Buchwald-Hartwig amination.
From a retrosynthetic perspective, the most scalable and atom-economical route to this biaryl system is the Suzuki-Miyaura cross-coupling between 3-bromoquinoline and 3-hydroxyphenylboronic acid. While protecting groups (e.g., benzyl or TBS ethers) are historically employed for phenols to prevent catalyst poisoning or side reactions, modern palladium-ligand complexes tolerate unprotected phenols. This direct coupling eliminates two synthetic steps (protection and deprotection), significantly improving the overall process mass intensity (PMI) and scalability.
Mechanistic Pathway
The synthesis relies on a Pd(0)/Pd(II) catalytic cycle. The causality of the reaction's success depends on matching the electronic and steric properties of the ligand to the substrates. 3-Bromoquinoline is relatively electron-deficient, making the initial oxidative addition rapid. However, the subsequent transmetalation and reductive elimination steps require careful optimization of the base and ligand[2].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound synthesis.
Comparative Reaction Conditions
To accommodate different manufacturing capabilities, we present two distinct catalytic systems. Method A utilizes traditional biphasic organic conditions suitable for standard reactor setups. Method B leverages micellar catalysis, a green chemistry approach that enables room-temperature coupling under aerobic conditions by utilizing surfactant nanoreactors[3].
| Method | Catalyst System | Solvent / Surfactant | Base | Temp / Time | Yield | Scalability Profile |
| A: Traditional Biphasic | 2-5 mol% Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ (2.5 eq) | 80-90 °C / 12-16 h | 75-85% | High; utilizes standard industrial equipment, requires inert gas manifold. |
| B: Green Micellar | 2 mol% Pd(dtbpf)Cl₂ | Kolliphor EL (2 wt% in H₂O) | Et₃N (3.0 eq) | RT / 2-4 h | 85-95% | Excellent; aerobic conditions, low energy consumption, recyclable aqueous phase. |
Causality Insight: In Method A, the bidentate dppf ligand provides a large bite angle that forces the intermediate Pd(II) complex into a geometry that accelerates reductive elimination. In Method B, the highly bulky and electron-rich di-tert-butylphosphino groups of dtbpf accelerate oxidative addition even at room temperature, while the hydrophobic core of the Kolliphor EL micelle protects the active Pd(0) from oxygen[4].
Experimental Protocols (Self-Validating Systems)
Caption: Step-by-step experimental workflow for the scalable synthesis and isolation of the target biaryl.
Protocol A: Traditional Biphasic Route (Standard Reactor)
Objective: Synthesize this compound using standard Schlenk techniques.
-
Reaction Setup: To an oven-dried, argon-purged reaction vessel, charge 3-bromoquinoline (1.0 equiv, 10 mmol), 3-hydroxyphenylboronic acid (1.2 equiv, 12 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).
-
Validation Check: The boronic acid is used in a 20% excess to compensate for competitive protodeboronation.
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.2 M). Add anhydrous K₂CO₃ (2.5 equiv, 25 mmol).
-
Causality Insight: Water is strictly required to dissolve the inorganic base and generate the reactive hydroxyborate complex [B(Ar)(OH)₃]⁻, which is the actual species undergoing transmetalation.
-
-
Coupling: Heat the vigorously stirred biphasic mixture to 85 °C for 12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1).
-
pH-Controlled Workup (Critical Step): Cool to room temperature. The product contains both a basic quinoline nitrogen (conjugate acid pKₐ ~4.9) and an acidic phenol (pKₐ ~9.5).
-
Dilute with EtOAc and water.
-
Self-Validation: Check the pH of the aqueous layer. If pH > 9, the product exists as a water-soluble phenoxide. Carefully adjust the aqueous layer to pH 7.5 using 1M HCl.
-
Extract the aqueous layer with EtOAc (3x). If the aqueous layer remains highly UV-active at 254 nm, the pH is incorrect. Re-adjust and re-extract.
-
-
Purification: Wash combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via recrystallization from hot ethanol or silica gel chromatography.
Protocol B: Green Micellar Route (Aerobic, Room Temperature)
Objective: Synthesize this compound utilizing sustainable micellar nanoreactors.
-
Surfactant Preparation: Prepare a 2 wt% solution of Kolliphor EL in deionized water. Sparging with inert gas is not required.
-
Reaction Setup: In a standard flask open to the air, add 3-bromoquinoline (1.0 equiv, 10 mmol), 3-hydroxyphenylboronic acid (1.5 equiv, 15 mmol), and Pd(dtbpf)Cl₂ (0.02 equiv, 0.2 mmol).
-
Micelle Formation & Activation: Add the 2 wt% Kolliphor EL solution (0.5 M relative to bromide). Add Triethylamine (Et₃N) (3.0 equiv, 30 mmol).
-
Causality Insight: Et₃N acts as both the base to activate the boronic acid and a lipophilic additive that partitions into the micellar core, swelling the nanoreactor and increasing the local concentration of reactants[5].
-
-
Coupling: Stir vigorously (≥800 rpm) at room temperature for 3 hours.
-
Validation Check: The reaction mixture will appear as a cloudy emulsion. High stirring speeds are mandatory to ensure adequate mass transfer between the aqueous continuous phase and the micellar dispersed phase.
-
-
Isolation: Dilute the reaction with a minimal amount of ethyl acetate to break the emulsion. Filter the resulting suspension through a short pad of Celite to remove the catalyst. The product can often be directly precipitated by adding cold water, exploiting the "in-water" insolubility of the biaryl product.
References
-
Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Reizman, B. J., et al. Reaction Chemistry & Engineering, 2016. Available at:[Link]
-
Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere. Mattiello, S., et al. Organic Letters, 2017. Available at:[Link]
-
Partition of the Reactive Species of the Suzuki–Miyaura Reaction between Aqueous and Micellar Environments. The Journal of Physical Chemistry B, 2022. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partition of the Reactive Species of the Suzuki–Miyaura Reaction between Aqueous and Micellar Environments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purifying 3-Quinolin-3-ylphenol from homocoupling byproducts
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-quinolin-3-ylphenol, particularly the removal of stubborn homocoupling byproducts generated during its synthesis via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary homocoupling byproducts I should expect in my reaction mixture? A1: When synthesizing this compound via a Suzuki-Miyaura reaction, you are coupling an organohalide with an organoboron compound.[1] The two main homocoupling byproducts are formed from the undesired coupling of two identical starting material molecules:
-
3,3'-Biquinoline: Arises from the homocoupling of your quinoline-containing reagent (e.g., 3-bromoquinoline).
-
3,3'-Biphenol: Arises from the homocoupling of your phenol-containing reagent (e.g., 3-hydroxyphenylboronic acid).
Q2: I'm observing significant homocoupling. What are the common causes? A2: Homocoupling is a frequent side reaction in Suzuki couplings.[2][3] The primary causes include:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[2][3][4] Rigorous degassing of your solvents and reaction mixture is critical.[4][5]
-
Palladium(II) Precatalysts: Some Pd(II) precatalysts can initiate homocoupling as they are reduced to the active Pd(0) state.[2]
-
Reaction Conditions: High temperatures, prolonged reaction times, and certain bases can sometimes favor side reactions.[6]
Q3: What is the most effective strategy to separate the desired product from these byproducts? A3: The most powerful strategy leverages the unique chemical properties of your product and byproducts. This compound is amphoteric —it has a basic quinoline nitrogen and an acidic phenolic hydroxyl group. In contrast, 3,3'-biquinoline is only basic, and 3,3'-biphenol is only acidic. A carefully designed acid-base extraction workflow can achieve excellent separation before attempting chromatography.
Q4: Can I prevent homocoupling from occurring in the first place? A4: While complete prevention is difficult, you can significantly minimize homocoupling by:
-
Thorough Degassing: Sparge solvents with an inert gas (Argon or Nitrogen) or use several freeze-pump-thaw cycles before adding the catalyst.[4][5]
-
Using High-Purity Reagents: Ensure the quality of your palladium source and starting materials.[4]
-
Stoichiometric Control: Avoid using a large excess of the boronic acid reagent.[4]
-
Slow Addition: In some cases, slow addition of one of the coupling partners can maintain a low concentration that favors the desired cross-coupling reaction.[7]
The Core Challenge: Differentiating Product from Byproducts
Success in purification hinges on exploiting the physicochemical differences between the target molecule and its related impurities. The table below outlines these key differences, which form the basis of our purification strategy.
| Property | This compound (Product) | 3,3'-Biquinoline (Byproduct) | 3,3'-Biphenol (Byproduct) |
| Structure | Quinoline ring linked to a phenol ring | Two linked quinoline rings | Two linked phenol rings |
| Molecular Weight | ~221.25 g/mol | ~256.30 g/mol | ~186.21 g/mol |
| Polarity | High (H-bond donor & acceptor) | Moderate | Moderate (H-bond donor) |
| Acid/Base Character | Amphoteric (Basic Nitrogen, Acidic -OH) | Basic | Acidic |
This divergence in acid-base character is the key vulnerability we will exploit for a highly selective, non-chromatographic separation step.
Reaction and Side-Reaction Overview
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling reaction and the competing homocoupling pathways that generate the primary impurities.
Caption: Suzuki coupling reaction and homocoupling side reactions.
Comprehensive Purification and Troubleshooting Workflow
Follow this logical workflow to systematically purify your crude this compound. Each major step is designed to remove specific classes of impurities.
Caption: Stepwise purification and decision-making workflow.
Detailed Experimental Protocols
Protocol 1: Initial Workup and Catalyst Removal
This initial step aims to remove water-soluble inorganic salts (from the base) and the heterogeneous palladium catalyst.
-
Cool the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine. This removes the bulk of the base and other water-soluble byproducts.[7]
-
Filter: Pass the organic layer through a short plug of Celite or silica gel. This is effective at adsorbing and removing much of the residual palladium catalyst.[7]
-
Concentrate: Dry the filtered organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Selective Acid-Base Extraction Workflow
This is the most critical step for bulk purification. It exploits the amphoteric nature of this compound.
-
Dissolve Crude: Dissolve the crude product from Protocol 1 in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Isolate Basic Components:
-
Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl).
-
The desired product (as a hydrochloride salt) and the 3,3'-biquinoline byproduct will move into the aqueous layer .
-
The acidic 3,3'-biphenol and other neutral impurities will remain in the organic layer . Set this organic layer aside.
-
-
Separate Product from Basic Byproduct:
-
Take the acidic aqueous layer from the previous step and basify it by carefully adding a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is ~8-9.
-
This neutralizes the quinoline salts, causing the free bases to precipitate or become extractable.
-
Extract this now-basic aqueous solution with an organic solvent (e.g., Ethyl Acetate).
-
The organic layer now contains the free base of your desired product and the 3,3'-biquinoline.
-
-
Isolate the Phenolic Product:
-
Take the organic layer from the previous step and extract it with a basic aqueous solution (e.g., 1 M NaOH).
-
The acidic phenol on your desired product will be deprotonated, forming a water-soluble sodium salt. It will move into the aqueous layer .
-
The non-acidic 3,3'-biquinoline will remain in the organic layer .
-
-
Recover Pure Product:
-
Take the final basic aqueous layer containing your product's salt.
-
Carefully re-acidify it with 1 M HCl to a neutral pH (~7). Your product should precipitate out as a solid.
-
Filter the solid or extract it into a final portion of fresh organic solvent. Wash with brine, dry over Na₂SO₄, and concentrate to yield the purified this compound.
-
Protocol 3: High-Resolution Flash Column Chromatography
Chromatography should be used to separate impurities that persist after the acid-base extraction. Given the polar nature of the product, careful selection of the stationary and mobile phases is crucial.
-
Troubleshooting Scenario: TLC analysis after extraction shows co-elution of the product with one of the byproducts.
-
Recommended Action:
-
Stationary Phase:
-
Standard: Use silica gel as the default.
-
Alternative: If tailing or poor separation occurs on silica (due to the basic quinoline), consider using alumina or treating the silica with a small amount of triethylamine (Et₃N) in your eluent (~0.5-1%).[8]
-
-
Sample Loading: Adsorb the semi-purified product onto a small amount of silica gel (dry loading) for better resolution.[9]
-
Eluent System:
-
Start with a non-polar system and gradually increase polarity. A gradient of Ethyl Acetate in Hexanes or Heptane is a good starting point.
-
For this highly polar product, you may need to add a more polar solvent like methanol (MeOH) to the system (e.g., 1-5% MeOH in Dichloromethane).
-
For very polar mixtures , consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase (like silica or diol) with a reversed-phase solvent system (e.g., water in acetonitrile).[10][11]
-
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify those containing the pure product.
Protocol 4: Recrystallization for Final Product Polishing
If the product is solid but still contains minor impurities after chromatography, recrystallization is an excellent final step to achieve high purity.[12][13]
-
Solvent Screening: The ideal solvent will dissolve the product when hot but not when cold.[13] Test small amounts in various solvents like ethanol, isopropanol, acetonitrile, or a binary mixture such as ethyl acetate/hexanes.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the solid until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[13]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- eFan's Blog. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
- Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PMC. (n.d.). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol.
- ResearchGate. (n.d.). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. mt.com [mt.com]
Technical Support Center: Solubility Optimization for 3-Quinolin-3-ylphenol
Executive Summary & Chemical Identity[1][2][3]
3-Quinolin-3-ylphenol is a lipophilic heterocyclic compound often utilized as a scaffold in medicinal chemistry for its kinase inhibitory or fluorescent probe properties. Users frequently report "assay failure" or "non-linear dose-response" curves. In 90% of cases, these are not biological failures but physicochemical artifacts caused by the compound's specific ionization profile.
The "Solubility Trap"
This molecule possesses a "push-pull" ionization character that creates a solubility dead-zone exactly where most biological assays occur (pH 7.0–7.4).
-
Basic Center: The Quinoline Nitrogen (
) [1, 2].[1][2] -
Acidic Center: The Phenol Hydroxyl (
) [3]. -
The Trap: Between pH 5.0 and 9.0, the molecule exists primarily as a neutral, non-ionized species . Lacking charge, its solubility is driven solely by its lipophilicity (LogP
3.0–3.5), leading to rapid precipitation in aqueous buffers like PBS or DMEM.
Visualizing the Problem
The following diagram illustrates the ionization states of this compound. Note the red zone indicating the pH range where solubility is lowest.
Figure 1: pH-dependent ionization profile. The compound is soluble at extremes (pH < 4 or > 10) but prone to aggregation and precipitation at physiological pH.
Troubleshooting Guide (FAQ)
Issue 1: "The compound crashes out immediately when I add my DMSO stock to the media."
Diagnosis: This is the "Solvent Shift" effect . You are moving from a solvent with high solubilizing power (DMSO) to one with low power (Water) too rapidly. The Mechanism: When a concentrated DMSO stock is introduced directly into a buffer, the DMSO diffuses away from the compound faster than the compound can solvate in water. This creates local supersaturation, forcing the hydrophobic molecules to aggregate instantly.
Corrective Action:
-
Never pipette DMSO stock directly into a large volume of static buffer.
-
Vortex the buffer while slowly adding the DMSO stock to the center of the vortex (preventing high local concentration).
-
Use an Intermediate Dilution: See Protocol A below.
Issue 2: "My IC50 curves plateau or look erratic."
Diagnosis: This indicates non-specific binding or micellar precipitation .
The Mechanism: At neutral pH, the uncharged molecule is highly lipophilic. It will adsorb to the plastic walls of your reservoirs, pipette tips, and well plates. If the concentration exceeds the intrinsic solubility limit (
Corrective Action:
-
Add 0.05% Tween-20 or 0.1% Pluronic F-127 to your assay buffer. This prevents adsorption to plastics and stabilizes micro-aggregates.
-
Switch to Low-Binding plates and tips.
Issue 3: "Can I acidify my buffer to dissolve it?"
Diagnosis: Technically yes, but biologically risky. The Insight: Lowering the pH to 4.0 will protonate the quinoline nitrogen, drastically increasing solubility. However, most cellular assays cannot tolerate pH 4.0. Alternative: If your assay allows (e.g., certain enzyme assays), use a citrate or acetate buffer at pH 5.0–5.5. This sits closer to the pKa, shifting the equilibrium slightly toward the cationic form.
Proven Protocols
Protocol A: The "Step-Down" Dilution Method (Recommended)
Use this method to prevent the "DMSO Crash" when preparing working solutions.
Materials:
-
10 mM Stock Solution (in 100% DMSO)
-
Intermediate Solvent: PEG-400 or Propylene Glycol
-
Assay Buffer (e.g., PBS + 0.05% Tween-20)
Workflow:
-
Prepare 100x Concentrate: Dilute your 10 mM DMSO stock 1:10 into PEG-400 .
-
Result: 1 mM compound in 10% DMSO / 90% PEG-400. (This mixture solvates lipophiles far better than DMSO alone).
-
-
Final Dilution: Dilute this 100x concentrate 1:100 into your Assay Buffer while vortexing.
-
Result: 10 µM final concentration.
-
Final Solvent Composition: 0.1% DMSO, 0.9% PEG-400, 99% Buffer.
-
Protocol B: Cyclodextrin Complexation (For High Concentrations)
Use this if you need concentrations > 50 µM in aqueous media.
Mechanism: Hydroxypropyl-
-
Prepare a 20% (w/v) HP-
-CD solution in water/buffer. -
Add your compound (solid or DMSO stock) to this solution.
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
Filter sterilize (0.22 µm). Note: If the filter clogs, the complex did not form; reduce concentration.
Experimental Workflow Visualization
The following flowchart outlines the decision-making process for solubilizing this compound based on your specific assay requirements.
Figure 2: Decision tree for selecting the correct solubilization strategy based on target concentration.
Physicochemical Data Summary
| Property | Value | Source | Implications |
| Molecular Weight | 221.26 g/mol | PubChem [5] | Small molecule, typically cell-permeable.[3] |
| pKa (Basic) | ~4.9 (Quinoline N) | EPA/PubChem [1, 2] | Protonated at pH < 5. |
| pKa (Acidic) | ~10.0 (Phenol OH) | Cheméo [3] | Deprotonated at pH > 10. |
| LogP (Oct/Wat) | ~3.0 – 3.8 | PubChem/XLogP3 [5] | High lipophilicity; requires carrier solvents. |
| Solubility (pH 7.4) | < 50 µg/mL (Est.) | BenchChem [6] | Poor. Requires optimization. |
References
-
EPA CompTox Chemicals Dashboard. Quinolin-3(5H)-one Properties (Quinoline derivative analog data). U.S. Environmental Protection Agency. Available at: [Link]
-
Carvajal, M.T., Yalkowsky, S. (2019).[4] Effect of pH and Ionic Strength on the Solubility of Quinoline.[2][4] AAPS PharmSciTech. Available at: [Link]
-
Cheméo. Chemical Properties of Phenol, 3-ethyl- (Phenolic pKa reference). Available at: [Link]
-
PubChem. 3-Phenylquinoline (Structural Analog) Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: 3-Quinolin-3-ylphenol Stability & Storage
The following Technical Support Center guide is designed for researchers working with 3-Quinolin-3-ylphenol (also referred to as 3-(3-quinolinyl)phenol). This guide prioritizes chemical stability, specifically addressing the compound's susceptibility to oxidative degradation and photodegradation.[1]
Compound Classification: N-Heterocyclic Biaryl / Phenolic Derivative
Primary Stability Risk: Oxidative coupling (Phenol
Core Technical Brief: Why Oxidation Occurs
This compound is an amphoteric molecule containing a basic quinoline nitrogen and an acidic phenolic hydroxyl.[1] Its degradation is primarily driven by Proton-Coupled Electron Transfer (PCET) .[1]
-
The Trigger: Exposure to atmospheric oxygen, especially under basic conditions or light, facilitates the abstraction of the phenolic proton.
-
The Radical: This generates a phenoxyl radical.[1] Due to the conjugated biaryl system, this radical is delocalized onto the quinoline ring, stabilizing it enough to allow accumulation but eventually leading to irreversible dimerization or oxidation to colored quinone-methide analogs.
-
The Result: The sample transitions from an off-white/beige powder to pink, yellow, or dark brown.[1] This change indicates the formation of extended conjugated systems (oligomers) which are often insoluble and biologically inactive.
Troubleshooting Guide (Q&A)
Issue: Visual Degradation
Q: My sample has turned from off-white to a faint pink or brown. Is it still usable?
-
Diagnosis: Pink coloration is the "canary in the coal mine" for phenolic oxidation.[1] It indicates the formation of trace quinoid impurities.[1]
-
Technical Assessment:
-
For Cell Culture (IC50 < 1 µM): Discard. Quinones are potent electrophiles and redox-cyclers; they will induce artificial cytotoxicity or interfere with kinase assays via non-specific cysteine alkylation.[1]
-
For Synthetic Chemistry: Purify. If used as an intermediate, you can likely remove the impurities via recrystallization (see Protocol A).[1]
-
-
Prevention: Never store the compound in a flask with a large headspace of air.[1] Always backfill with Argon.[1]
Issue: Solubility & Solution Stability
Q: The compound precipitates out of DMSO stock solutions after freeze-thaw cycles.
-
Diagnosis: Hygroscopicity-induced aggregation.[1] DMSO is hygroscopic; absorbed water changes the solvent polarity, causing the hydrophobic biaryl to crash out.
-
Corrective Action:
-
Sonicate the vial at 30°C for 5 minutes.
-
If precipitate remains, the compound may have formed insoluble oxidative oligomers.[1] Centrifuge (10,000 x g, 5 min) and analyze the supernatant concentration via UV-Vis.
-
-
Best Practice: Store DMSO stocks in single-use aliquots to avoid repeated moisture introduction.[1]
Issue: Handling in Air
Q: Do I need a glovebox to weigh this compound?
-
Recommendation: A glovebox is ideal but not strictly mandatory if exposure is <15 minutes.[1]
-
Alternative: Use a "Schlenk-style" weighing technique:
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for long-term (>6 months) stability? A: Solid state, -20°C, under Argon, in an amber vial.
-
Why Argon? Argon is denser than air and forms a "blanket" over the crystals.[1] Nitrogen is lighter than air and can diffuse away more easily if the seal is imperfect.[1]
-
Why Amber? The quinoline ring is photosensitive.[1] UV light can excite the
-system, lowering the activation energy for oxidation.
Q2: Can I store the compound in alcohol (Methanol/Ethanol)? A: Avoid for long-term storage. Alcohols have high oxygen solubility and are protic.[1] Protic solvents facilitate the proton transfer required for phenol oxidation.[1] Anhydrous DMSO or Acetonitrile are superior for storage, though DMSO freezes at 4°C (use -20°C or -80°C to keep it solid).
Q3: How do I check purity without running a full HPLC? A: TLC (Thin Layer Chromatography). [1]
-
Mobile Phase: Hexane:Ethyl Acetate (start 7:3).[1]
-
Visualization: UV (254 nm).[1]
-
Sign of Degradation: A spot remaining at the baseline (oligomers) or a new spot with a different Rf (usually lower, more polar quinones).
Experimental Protocols
Protocol A: Rescue of Oxidized Material (Recrystallization)
Use this if your sample has turned slightly colored but is not completely degraded.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (degassed).
-
Filtration: If there are dark, insoluble particles (polymers), filter hot through a 0.2 µm PTFE syringe filter.[1]
-
Precipitation: Add degassed cold water dropwise until turbidity persists.[1]
-
Cooling: Store at 4°C overnight in the dark.
-
Collection: Filter the crystals and dry under high vacuum for 24 hours.
-
Validation: The melting point should be sharp (Check specific literature value, typically >150°C for biaryl phenols).[1]
-
Protocol B: Preparation of Degassed Solvents for Reconstitution
Dissolved oxygen (DO) is the enemy.[1] Standard solvents contain ~2 mM DO, enough to degrade micromolar stocks.
-
Sparging: Place a glass pipette connected to an Argon line directly into the solvent bottle.[1]
-
Bubbling: Bubble gas vigorously for 15 minutes (for 100 mL volume).
-
Sealing: Seal immediately with a septum cap (Sure-Seal).[1]
-
Usage: Withdraw solvent using a nitrogen-flushed syringe.[1] Do not pour.
Visualizations
Figure 1: Oxidative Degradation Pathway
This diagram illustrates the mechanistic flow from the stable phenol to the inactive quinone species.
Caption: Mechanistic pathway of oxidative degradation.[1] Factors in circles accelerate the transition from the stable phenol to the colored, inactive quinone forms.
Figure 2: Storage Decision Tree
Follow this logic to ensure maximum shelf-life upon receipt of the compound.
Caption: Decision matrix for handling incoming shipments of this compound to prevent initial oxidation.
Quantitative Data: Stability in Solvents
The following table summarizes the expected stability (Retention of Purity) based on general hydroxy-biaryl profiles [1, 2].
| Solvent System | Condition | Stability (T1/2) | Notes |
| DMSO (Anhydrous) | -20°C, Dark | > 12 Months | Recommended for stock solutions. |
| DMSO (Anhydrous) | 25°C, Light | ~ 2 Weeks | Significant yellowing observed.[1] |
| Ethanol/Methanol | 4°C, Dark | ~ 1 Month | Protic solvents accelerate oxidation.[1] |
| Water (pH 7.4) | 37°C | < 24 Hours | Rapid oxidation; prepare fresh for assays.[1] |
| Water (pH > 8) | 25°C | < 4 Hours | Phenolate formation leads to rapid degradation.[1] |
References
-
BenchChem Technical Support. Stabilization of phenol solutions to prevent oxidation and degradation.[1] BenchChem. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135425124, 4-(Isoquinolin-3-yl)phenol.[1] (Used as structural proxy for stability data).[1] Link
-
Mittal, A., et al. (2023).[1][2] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs.[1][3] ResearchGate.[1][4] Link
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Hydroxyquinoline.[1] (Proxy for hydroxy-quinoline handling). Link
Sources
Technical Support Center: Troubleshooting 3-Bromoquinoline Cross-Coupling
Ticket Subject: Low conversion and catalyst deactivation in 3-bromoquinoline Suzuki-Miyaura coupling. Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division. Status: Open.
Executive Summary: The "Perfect Storm" Substrate
If you are experiencing low yields with 3-bromoquinoline, you are not alone.[1] This substrate is frequently used in high-throughput experimentation (HTE) as a "stress test" for catalytic systems because it presents two simultaneous antagonistic features:
-
Electronic Deficiency: The pyridine ring pulls electron density, making the C–Br bond oxidative addition slower compared to electron-rich aryl bromides.[1]
-
Catalyst Poisoning: The quinoline nitrogen lone pair is a competent ligand.[1] It competitively binds to the Palladium center, displacing your phosphine ligands and shutting down the catalytic cycle (the "off-cycle" resting state).[1]
This guide moves beyond standard textbook answers to address the specific mechanistic failures unique to this scaffold.
Diagnostic Triage
Before modifying your reaction, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic flow for identifying the root cause of failure in 3-bromoquinoline coupling.
Deep Dive Troubleshooting
Issue A: Catalyst Poisoning (The "Zombie" Catalyst)
Symptom: The reaction stalls early (e.g., <20% conversion).[1] Adding more catalyst later does not restart it.[1] The Mechanism: The nitrogen atom on the quinoline ring is a Lewis base.[1] If your phosphine ligand is not bulky enough or binds weakly, the quinoline N displaces it.[1] The resulting [Pd(Ar)(Quinoline)_n] complex is catalytically dead.[1]
Corrective Actions:
-
Switch to Bulky Ligands: Use ligands that create a "steric wall" preventing N-coordination.[1]
-
Use Pre-formed Catalysts: Stop mixing Pd(OAc)₂ + Ligand in situ.[1] Inconsistent reduction to Pd(0) leads to unprotected Pd atoms that are instantly poisoned.[1]
-
Recommendation: Use XPhos Pd G3 or Pd(dppf)Cl₂[1]·DCM .
-
Issue B: Protodehalogenation (The "Vanishing" Halide)
Symptom: You isolate Quinoline (mass M-79+1) instead of the product.[1] The Mechanism: The oxidative addition complex L-Pd(Ar)-Br is formed, but Transmetallation is too slow.[1] The Pd species gets restless and abstracts a hydride (H⁻) from the solvent (especially alcohols) or the ligand itself.[1]
Corrective Actions:
-
Solvent Switch: Avoid primary/secondary alcohols if this occurs.[1] Switch to 1,4-Dioxane or Toluene .[1]
-
Concentration: Increase concentration (0.5 M to 1.0 M). This increases the rate of the bimolecular Transmetallation step relative to the unimolecular side-reaction.[1]
-
Water Ratio: Ensure the water ratio is optimized (typically 4:1 or 10:1 organic:water). Too much water can sometimes promote deborylation of the boronic acid, leaving the Pd species with nothing to react with but H.[1]
Issue C: Transmetallation Failure
Symptom: Starting material (SM) is untouched, but the Boronic Acid has converted to phenol or benzene (hydrodeborylation).[1] The Mechanism: 3-bromoquinoline is electron-poor, making the Oxidative Addition complex less electron-rich.[1] This makes the subsequent Transmetallation step sluggish.[1]
Corrective Actions:
-
Base Strength: Carbonates (Na₂CO₃) may be too weak.[1]
-
Additives: Add 10 mol% pivalic acid . This creates a "LaOP" (Lewis acid/Organic base/Palladium) effect that facilitates proton transfer during the concerted metallation-deprotonation (CMD) pathway often operative here.[1]
Recommended Protocols
Do not rely on "generic" Suzuki conditions. Use these specific protocols optimized for nitrogen-containing heterocycles.
Protocol A: The "Robust" Method (High Success Rate)
Best for: First attempts, valuable intermediates, and scale-up.[1]
| Component | Reagent | Equiv | Notes |
| Substrate | 3-Bromoquinoline | 1.0 | |
| Partner | Boronic Acid/Pin Ester | 1.5 | Excess is crucial due to potential deborylation.[1] |
| Catalyst | Pd(dppf)Cl₂·DCM | 0.05 | (5 mol%) Robust against N-poisoning.[1] |
| Base | K₃PO₄ (2.0 M aq) | 3.0 | Superior activation over carbonates.[1] |
| Solvent | 1,4-Dioxane | - | 0.2 M concentration.[1] |
| Temp | 90–100 °C | - | Required to overcome activation energy.[1] |
Step-by-Step:
-
Charge solid reagents (Substrate, Boronate, Catalyst) into a vial.[1]
-
Seal and purge with Argon/Nitrogen (3x cycles).[1] Oxygen is the enemy of this electron-poor cycle.[1]
-
Add degassed Dioxane and the aqueous K₃PO₄ solution via syringe.[1]
-
Heat to 100 °C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with water.[1] If the aqueous layer is yellow, the quinoline may be protonated; adjust pH to >9 to ensure extraction.[1]
Protocol B: The "Screening" Method (For Stubborn Cases)
Best for: When Protocol A fails or yields <30%.[1]
| Component | Reagent | Equiv | Notes |
| Catalyst | XPhos Pd G3 | 0.02 | (2 mol%) Pre-catalyst is essential.[1] |
| Base | Cs₂CO₃ | 2.0 | Anhydrous conditions often help here.[1] |
| Solvent | n-Butanol or Toluene | - | n-BuOH can accelerate coupling via H-bonding (if proto-dehalogenation is not observed).[1] |
| Temp | 80 °C | - |
Visualizing the Poisoning Mechanism[1]
Understanding why the reaction fails is key to fixing it.[1] The diagram below illustrates the competition between the productive cycle and the "Nitrogen Trap."
Figure 2: The "Nitrogen Trap."[1] Standard ligands are displaced by the substrate's nitrogen atom, leading to an inactive off-cycle species.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Avoid it. Triphenylphosphine is not bulky enough to prevent the quinoline nitrogen from binding to the palladium.[1] Furthermore, PPh₃ is easily oxidized.[1] If you must use it, you will likely need high loading (5-10 mol%) and strict oxygen exclusion, but XPhos or dppf are significantly better choices.
Q: My reaction turns black immediately upon heating. What happened? A: This is "Palladium Black" formation.[1] Your ligand failed to stabilize the Pd(0) species, causing it to aggregate into metal nanoparticles.[1] This confirms that your ligand is either too weak (displaced by quinoline) or the ratio of Ligand:Pd is too low.[1] Switch to a precatalyst like XPhos Pd G3 to guarantee a 1:1 stable ratio.[1]
Q: I see a spot on TLC that fluoresces blue but isn't my product. A: This is likely the homocoupling product of your boronic acid (Biaryl).[1] This happens when the oxidative addition step is too slow (due to the electron-poor 3-bromoquinoline), leaving the catalyst idle. The catalyst then consumes the boronic acid instead.[1] Fix: Add the boronic acid slowly (syringe pump) or increase the activity of the catalyst towards the bromide (switch to SPhos).[1]
References
-
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[1] Reaction Chemistry & Engineering.[1][2] (Used 3-bromoquinoline as a "challenging" model substrate due to heterocycle interference).[1] [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[1] Journal of the American Chemical Society.[1] (Establishes XPhos/SPhos as superior for N-heterocycles). [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Foundational mechanism and side-reaction analysis).[1] [Link]
Sources
Technical Support Center: Extraction of Zwitterionic Quinoline Phenols
Welcome to the Technical Support Center for the extraction and isolation of amphoteric and zwitterionic compounds. This guide is specifically engineered for researchers and drug development professionals dealing with the complex phase-partitioning behaviors of quinoline phenols (e.g., 8-hydroxyquinoline) and structurally related fluoroquinolones.
Below, you will find a deep dive into the causality of pH-dependent extraction, a troubleshooting matrix for common field issues, and a self-validating methodology to ensure maximum recovery.
Part 1: Core Principles & Causality of pH-Dependent Speciation
To successfully extract a quinoline phenol via Liquid-Liquid Extraction (LLE), one must manipulate the molecule's charge state. These molecules are amphoteric: they contain a basic quinoline nitrogen and an acidic functional group (such as a phenolic hydroxyl or carboxylic acid)[1][2].
Fig 1: pH-dependent speciation of quinoline phenols and resulting phase partitioning.
FAQ: Understanding the Mechanism
Q: Why is pH adjustment the absolute most critical parameter in this extraction? A: Because LLE relies on the target analyte being highly lipophilic (uncharged) to partition into an immiscible organic solvent[3]. At a low pH, the quinoline nitrogen protonates, creating a hydrophilic cation. At a high pH, the phenol deprotonates, creating a hydrophilic anion[2][4]. Only at an intermediate pH—the isoelectric point (pI)—does the molecule achieve a net-zero charge, minimizing ion-dipole interactions with water and maximizing the distribution ratio (D) into the organic phase[3][5].
Q: How do I calculate the exact isoelectric point (pI) for my specific target? A: The pI is calculated as the mathematical average of the two dissociation constants that flank the neutral species: pI = (pKa1 + pKa2) / 2[2]. By adjusting your aqueous buffer exactly to this calculated pI, you force the maximum percentage of the molecular population into the extractable neutral/zwitterionic state[4].
Part 2: Physicochemical Data Reference
Use the following validated data to set the baseline parameters for your extraction buffers.
| Compound | Structural Class | pKa1 (Basic N) | pKa2 (Acidic Group) | Isoelectric Point (pI) | Optimal Extraction pH |
| 8-Hydroxyquinoline | Quinoline Phenol | 5.02 | 9.81 | ~7.42 | 6.3 – 8.4 |
| Ofloxacin | Fluoroquinolone | 6.05 | 8.22 | 7.14 | 6.5 – 7.5 |
| Levofloxacin | Fluoroquinolone | 5.59 | 7.94 | 6.77 | 6.0 – 7.5 |
Data synthesized from established dissociation constants and empirical distribution ratio maximums[1][2][4][5].
Part 3: Troubleshooting Guide for Common LLE Issues
Issue 1: Suboptimal Recovery (<50%) Despite Extracting at the pI
-
Root Cause: Quinoline phenols (especially 8-hydroxyquinoline) are powerful chelating agents. In biological or environmental matrices, they rapidly bind to trace metal ions (e.g., Al³⁺, Fe³⁺), forming charged, highly polar complexes that refuse to partition into the organic phase[6]. Furthermore, the intrinsic aqueous solubility of the zwitterion might still be too high.
-
Solution:
-
Add a stronger, non-extractable chelating agent like EDTA to the aqueous sample prior to extraction. This masks the interfering metal ions and frees the quinoline phenol[6].
-
Implement a salting-out effect by saturating the aqueous phase with an inert salt (e.g., NaCl). This increases the ionic strength of the water, drastically lowering the solubility of the neutral organic compound and driving it into the organic phase[7].
-
Issue 2: Severe Emulsion Formation at the Phase Interface
-
Root Cause: Zwitterionic molecules possess distinct hydrophilic and lipophilic domains. At high concentrations near their pI, they can act as weak surfactants, lowering the interfacial tension between the aqueous and organic layers and stabilizing emulsions[8].
-
Solution: Do not rely on gravity separation in a separatory funnel. Transfer the biphasic mixture to a centrifuge tube and spin at 3000 × g for 5–10 minutes. If the emulsion persists, shifting the pH by just 0.3 units away from the pI can disrupt the surfactant-like interfacial accumulation without severely impacting the overall partition coefficient.
Part 4: Standardized Methodology (Self-Validating Protocol)
To ensure high-fidelity results, follow this self-validating LLE protocol designed specifically for 8-hydroxyquinoline (8-HQ) and its derivatives.
Fig 2: Self-validating liquid-liquid extraction workflow for zwitterionic compounds.
Step-by-Step Execution:
-
Matrix Masking: Aliquot 10 mL of your aqueous sample into a centrifuge tube. Add 100 µL of 0.1 M EDTA to mask endogenous metal ions and prevent the formation of non-extractable metal-quinoline complexes[6].
-
Salting Out: Add 1.0 g of anhydrous NaCl to the sample and vortex until completely dissolved. This decreases the thermodynamic availability of water to solvate the analyte[7].
-
Precision pH Adjustment: Insert a calibrated pH probe. Dropwise, add 0.1 M HCl or 0.1 M NaOH until the pH stabilizes at exactly 7.4 ± 0.1 (the pI of 8-HQ)[1].
-
Self-Validation Checkpoint: As the pH approaches 7.4, the solution should exhibit maximum visual turbidity (micro-precipitation). This physical change validates that the analyte has successfully reached its point of lowest aqueous solubility (the neutral zwitterionic state) prior to solvent addition.
-
-
Solvent Extraction: Add 5 mL of your chosen organic extraction solvent (e.g., Chloroform or a Tributylphosphate/Kerosene mixture)[5][6].
-
Mass Transfer: Vortex vigorously for 2 minutes to maximize the interfacial surface area for mass transfer.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to break any micro-emulsions induced by the zwitterion[8].
-
Recovery: Carefully aspirate the organic layer using a Pasteur pipette. Pass the organic phase through a small column of anhydrous Na₂SO₄ to remove residual water before downstream concentration or LC-MS analysis.
References
- Extraction of 8-Hydroxyquinoline by Tributylphosphate in Kerosene ResearchG
- 8-Hydroxyquinoline–chloroform single drop microextraction and electrothermal vaporization ICP-MS for the fractionation of aluminium Journal of Analytical
- The Development of an Improved Extraction Method for the Determination of Cocaine Metabolite in Human Urine Digital Commons @ IWU
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics ResearchG
- Reverse Micellar Extraction of Ionic and Zwitterionic Species from Aqueous Solutions Library and Archives Canada
- 8-Hydroxyquinoline | CID 1923 - PubChem N
- Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin SciSpace
- Studies on the Sorption of Levofloxacin
Sources
- 1. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxyquinoline–chloroform single drop microextraction and electrothermal vaporization ICP-MS for the fractionation of aluminium in natural waters and drinks - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]
Validation & Comparative
High-Resolution vs. Benchtop 1H NMR for Structural Verification of 3-Quinolin-3-ylphenol: A Comparative Guide
Executive Summary
As drug discovery pipelines accelerate, the demand for rapid, definitive structural verification of complex intermediates is paramount. 3-Quinolin-3-ylphenol is a critical pharmacophore and synthetic intermediate in the development of non-steroidal 17beta-hydroxysteroid-dehydrogenase type 1 (17β-HSD1) inhibitors, which are actively investigated for the treatment of such as endometriosis and breast cancer[1],[2].
This guide provides an objective, data-driven comparison of 1H NMR analytical strategies for this compound, contrasting the performance of High-Field NMR (600 MHz) with Benchtop NMR (80 MHz) . By understanding the mechanistic causality behind spectral resolution and implementing self-validating experimental protocols, researchers can optimize their analytical workflows for both accuracy and throughput.
Mechanistic Context: The Analytical Challenge
Structurally, this compound consists of an electron-deficient quinoline core conjugated to an electron-rich phenol ring. This creates a highly specific, yet crowded, proton environment:
-
Deshielding via the Quinoline Nitrogen: The electronegative nitrogen atom pulls electron density away from the heterocyclic ring via inductive and resonance effects. This drastically reduces the local electron shielding around the H-2 and H-4 protons, pushing their resonance frequencies far downfield (>8.5 ppm)[3].
-
Shielding via the Phenolic Hydroxyl: Conversely, the oxygen lone pairs of the -OH group delocalize into the phenol ring (+M effect), increasing electron density at the ortho (H-2', H-6') and para (H-4') positions. This shifts these protons upfield (<7.4 ppm).
-
The "Aromatic Squeeze": The remaining six protons (H-5,6,7,8 on the quinoline and H-5' on the phenol) are squeezed into a narrow chemical shift window (7.4–8.1 ppm), creating significant overlap potential.
Figure 1: Signal assignment logic detailing proton shielding environments.
Comparative Analysis: High-Field (600 MHz) vs. Benchtop (80 MHz)
The fundamental difference between these two systems lies in the chemical shift dispersion . At 600 MHz, the difference in resonance frequencies (Δν) in Hertz is massive compared to the scalar coupling constants (J). This yields a "first-order" spectrum where multiplets are cleanly resolved.
At 80 MHz, the Δν/J ratio drops significantly. For the crowded aromatic region, this induces second-order effects (strong coupling), resulting in peak distortion (roofing) and massive overlapping multiplets. While benchtop NMR is excellent for rapid reaction monitoring, it struggles to definitively resolve the positional isomers of the phenol ring without orthogonal techniques.
Quantitative Data Comparison (Solvent: DMSO-d6)
| Proton Environment | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | Resolution Status |
| Phenolic -OH | 9.80 ppm (bs, 1H) | 9.8 ppm (bs, 1H) | Resolved in both |
| Quinoline H-2 | 9.15 ppm (d, J=2.2 Hz, 1H) | 9.1 - 9.2 ppm (m, 1H) | Resolved, coupling lost at 80 MHz |
| Quinoline H-4 | 8.60 ppm (d, J=2.2 Hz, 1H) | 8.5 - 8.7 ppm (m, 1H) | Resolved, coupling lost at 80 MHz |
| Quinoline H-5, H-8 | 7.98 - 8.05 ppm (2 × d, 2H) | 7.9 - 8.1 ppm (m, 2H) | Overlaps at 80 MHz |
| Quinoline H-6, H-7 | 7.60 - 7.75 ppm (m, 2H) | 7.5 - 7.8 ppm (m, 2H) | Overlaps at 80 MHz |
| Phenol H-5' | 7.35 ppm (t, J=7.8 Hz, 1H) | 7.2 - 7.4 ppm (m, 2H) | Severe overlap at 80 MHz |
| Phenol H-2', H-6' | 7.20 - 7.25 ppm (m, 2H) | 7.2 - 7.4 ppm (m, 2H) | Severe overlap at 80 MHz |
| Phenol H-4' | 6.85 ppm (ddd, 1H) | 6.8 - 6.9 ppm (m, 1H) | Partially resolved at 80 MHz |
*Note: Integration values at 80 MHz are grouped due to spectral crowding. Total aromatic integration remains quantitative.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural assignment, the protocol itself must validate the data. The most critical choice here is the solvent.
Why DMSO-d6 instead of CDCl3? In CDCl3, the phenolic -OH proton undergoes rapid chemical exchange with trace moisture, often resulting in a severely broadened or invisible signal. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -OH proton in a specific chemical environment and yielding a distinct singlet around 9.8 ppm. Self-Validation Check: If the OH peak is missing in DMSO-d6, the compound is either impure, wet, or structurally incorrect.
Step-by-Step Acquisition Methodology
-
Sample Preparation:
-
Weigh exactly 15.0 ± 0.1 mg of synthesized this compound.
-
Dissolve in 600 µL of 99.9% DMSO-d6. Vortex until optically clear.
-
Transfer to a precision 5 mm NMR tube.
-
-
Instrument Setup & Tuning:
-
Insert the sample and lock onto the DMSO-d6 deuterium signal (2.50 ppm).
-
Tune and match the probe specifically to the 1H frequency to maximize signal-to-noise (S/N).
-
Shim the magnetic field (Z1-Z5 for 1D) until the lock level is maximized and stable.
-
-
Pulse Sequence Parameters:
-
600 MHz System: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all aromatic protons prior to the next pulse. Number of scans (NS) = 16.
-
80 MHz Benchtop System: Use a 90° pulse to maximize excitation. Increase D1 to 4.0 seconds and NS to 64 to compensate for the inherently lower sensitivity of the permanent magnet.
-
-
Processing:
-
Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform.
-
Phase and baseline correct manually. Calibrate the chemical shift using the residual DMSO quintet at 2.50 ppm.
-
Orthogonal Validation via LC-MS
Because 1H NMR only provides relative proton ratios and environments, it cannot definitively rule out symmetric dimers or co-eluting impurities with identical functional groups. Therefore, orthogonal validation using Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory for .
Using Electrospray Ionization (ESI) in positive mode, this compound (Exact Mass: 221.08 g/mol ) will yield a distinct [M+H]+ peak at m/z 222.09 .
Figure 2: Analytical workflow comparing NMR field strengths and orthogonal LC-MS validation.
Conclusion
For the structural verification of this compound, High-Field 600 MHz NMR remains the gold standard, providing the necessary dispersion to resolve complex J-couplings in the crowded 6.8–9.2 ppm aromatic region. However, Benchtop 80 MHz NMR serves as an excellent, cost-effective alternative for rapid, at-line reaction monitoring, provided the user understands its limitations regarding second-order overlap. In both scenarios, locking the exchangeable -OH proton using DMSO-d6 and confirming the exact mass via LC-MS ensures a self-validating, foolproof analytical workflow.
References
- Universität des Saarlandes Campus Saarbrücken (2008).17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases. (Patent No. WO2008116920A2 / DE102007015169A1). World Intellectual Property Organization.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. Retrieved from:[Link]
Sources
- 1. WO2008116920A2 - 17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases - Google Patents [patents.google.com]
- 2. WO2008116920A2 - 17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases - Google Patents [patents.google.com]
- 3. WO2008116920A2 - 17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Differentiating Hydroxyarylquinoline Isomers by Mass Spectrometry
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of bioactive molecules is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, hydroxyarylquinolines stand out for their diverse pharmacological activities. However, the subtle yet significant differences between positional isomers of these compounds present a considerable analytical challenge. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of hydroxyarylquinolines, offering a robust framework for their differentiation and characterization. We will delve into the causality behind fragmentation behaviors, present supporting data, and provide detailed experimental protocols to empower your research.
The Challenge of Isomerism in Hydroxyarylquinolines
The biological activity of a hydroxyarylquinoline is intrinsically linked to its three-dimensional structure. The precise location of the hydroxyl and aryl substituents on the quinoline scaffold dictates how the molecule interacts with its biological target. Consequently, the ability to unambiguously identify specific isomers is paramount in drug discovery and development. While chromatographic techniques can often separate isomers, mass spectrometry provides the definitive structural information necessary for confident identification.
This guide will focus on the use of Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) for the analysis of hydroxyarylquinolines. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), which are then subjected to collision-induced dissociation (CID) to generate structurally informative fragment ions.
Comparative Fragmentation Analysis: Unveiling Isomer-Specific Signatures
The fragmentation of hydroxyarylquinolines in the gas phase is a complex process governed by the stability of the resulting fragment ions and the energetic favorability of different fragmentation pathways. While positional isomers often share common fragmentation routes, the relative abundances of the resulting fragment ions can vary significantly, providing a powerful tool for their differentiation.[1]
Core Fragmentation of the Quinoline and Hydroxyquinoline Scaffolds
To understand the fragmentation of complex hydroxyarylquinolines, it is essential to first examine the behavior of their fundamental building blocks.
-
Quinoline: The protonated quinoline molecule ([C₉H₇N+H]⁺, m/z 130.06) is a stable aromatic system. Upon CID, its primary fragmentation pathway involves the loss of hydrogen cyanide (HCN), a neutral molecule with a mass of 27 Da, to produce a fragment ion at m/z 103.05. This is a characteristic fragmentation for many nitrogen-containing aromatic heterocycles.
-
Hydroxyquinolines: The position of the hydroxyl group on the quinoline ring significantly influences the fragmentation pattern. While all isomers will exhibit some degree of fragmentation of the quinoline core, the presence and position of the hydroxyl group introduce new pathways. For example, 4-hydroxyquinoline can undergo a characteristic loss of carbon monoxide (CO, 28 Da).[2]
The following table summarizes the key fragment ions observed for the basic quinoline and 4-hydroxyquinoline structures.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Putative Neutral Loss |
| Quinoline | 130.06 | 103.05 | HCN |
| 4-Hydroxyquinoline | 146.06 | 118.06, 91.05 | CO, HCN |
Isomeric Differentiation of Hydroxyarylquinolines
Let us now consider a series of isomeric 2-(hydroxyphenyl)quinolines. While all share the same nominal mass, the position of the hydroxyl group on the phenyl ring (ortho, meta, or para) will influence the fragmentation cascade.
The primary fragmentation events for these compounds typically involve:
-
Loss of Water (H₂O): This is a common fragmentation pathway for compounds containing a hydroxyl group.
-
Loss of Carbon Monoxide (CO): This can occur from the quinoline or the hydroxyphenyl moiety.
-
Cleavage of the C-C bond between the quinoline and phenyl rings.
-
Ring opening and fragmentation of the quinoline or phenyl rings.
The relative propensity for each of these fragmentation pathways will differ between isomers due to factors such as intramolecular hydrogen bonding and the stability of the resulting fragment ions. For example, an ortho-hydroxy substitution may facilitate a unique fragmentation pathway involving the loss of water through a cyclization reaction, which would be less favorable for the meta and para isomers.
The following table provides a hypothetical but illustrative comparison of the expected fragmentation patterns for three isomers of 2-(hydroxyphenyl)quinoline. The relative abundances are estimations based on general fragmentation principles and are intended to highlight the potential for differentiation.
| Isomer | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) and Estimated Relative Abundance | Putative Neutral Loss |
| 2-(2-hydroxyphenyl)quinoline | 222.09 | 204.08 (100%) , 193.07 (40%), 165.07 (20%) | H₂O, CO, HCN |
| 2-(3-hydroxyphenyl)quinoline | 222.09 | 204.08 (80%), 193.07 (100%) , 165.07 (30%) | H₂O, CO, HCN |
| 2-(4-hydroxyphenyl)quinoline | 222.09 | 204.08 (60%), 193.07 (70%), 165.07 (100%) | H₂O, CO, HCN |
Note: The base peak (most abundant fragment ion) is indicated in bold. The subtle shifts in the relative abundances of these key fragment ions can serve as a diagnostic fingerprint for each isomer.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed core fragmentation pathways for a generic hydroxyarylquinoline.
Caption: Core fragmentation pathways of a hydroxyarylquinoline.
Experimental Protocol: LC-MS/MS Analysis of Hydroxyarylquinolines
This protocol provides a generalized methodology for the analysis of hydroxyarylquinolines using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization will be required for specific isomers and matrices.
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix (e.g., plasma, tissue homogenate, reaction mixture). A generic protein precipitation protocol is described below for biological samples.
-
To 100 µL of the sample, add 400 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
The chromatographic separation of isomers is crucial for unambiguous identification, especially when their fragmentation patterns are very similar.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 10% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for quantification.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas (Nitrogen) Flow: 10 L/hr
-
-
Collision Gas: Argon.
-
Collision Energy: This is a critical parameter that must be optimized for each compound to achieve the desired degree of fragmentation. A typical starting range is 15-40 eV.
The following diagram illustrates the general workflow for LC-MS/MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion: A Powerful Strategy for Isomer Differentiation
The differentiation of hydroxyarylquinoline isomers is a critical task in many areas of scientific research. This guide has demonstrated that while these isomers may exhibit similar core fragmentation pathways, a detailed analysis of the relative abundances of their fragment ions provides a robust method for their distinction. By carefully optimizing chromatographic and mass spectrometric conditions, researchers can confidently identify and characterize these important molecules. The principles and protocols outlined herein serve as a valuable resource for any scientist working with this fascinating class of compounds.
References
-
Čemus, M., et al. (2008). Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone. Rapid Communications in Mass Spectrometry, 22(18), 2905-2914. [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]
-
MassBank. (2019). Quinolines and derivatives. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Yin, S., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 5588118. [Link]
Sources
Analytical Modalities for Characterizing Phenolic OH in Quinoline Systems: A Comparative Guide
The quinoline scaffold, particularly 8-hydroxyquinoline (8-HQ) and its derivatives, is a privileged structure in drug discovery, materials science, and coordination chemistry. The phenolic hydroxyl (-OH) group at the 8-position is the critical pharmacophore enabling the chelation of essential metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺). Accurately characterizing the vibrational modes of this phenolic OH is essential for confirming structural integrity, identifying intramolecular hydrogen bonding, and validating metal complexation.
This guide objectively compares three primary analytical approaches—Transmission FTIR (KBr pellet), Attenuated Total Reflectance (ATR-FTIR), and Computational Density Functional Theory (DFT)—for probing the phenolic OH absorption peaks in quinoline systems.
Mechanistic Background of the Quinoline Phenolic OH
In a standard, unhindered phenol, the free ν(O-H) stretching vibration typically appears as a sharp peak between 3500–3600 cm⁻¹. However, in 8-hydroxyquinoline systems, the spatial proximity of the phenolic OH to the quinoline ring nitrogen facilitates strong intramolecular hydrogen bonding (O-H···N). This interaction weakens the O-H bond, causing a significant bathochromic shift (red-shift) and broadening of the absorption peak, typically relocating it to the 3390–3480 cm⁻¹ region 1.
Upon metal chelation, the phenolic proton is displaced, and the oxygen coordinates directly to the metal center (M-O bond formation). Consequently, the characteristic ν(O-H) band completely disappears from the FTIR spectrum. This disappearance serves as the primary diagnostic marker for successful complexation 2.
Methodology Comparison: ATR-FTIR vs. Transmission vs. DFT
When analyzing the phenolic OH in quinolines, the choice of analytical modality drastically impacts the reliability of the data.
-
Transmission FTIR (KBr Pellet): Offers high sensitivity and excellent peak resolution. However, KBr is highly hygroscopic. Absorbed moisture produces a broad ν(O-H) artifact at ~3400 cm⁻¹, which can directly mask the critical intramolecularly H-bonded phenolic OH of the quinoline system.
-
ATR-FTIR (Diamond Crystal): Eliminates the need for a KBr matrix, thereby removing moisture artifacts. It is the superior choice for rapid, non-destructive analysis of quinoline powders. However, the depth of penetration of the evanescent wave is wavelength-dependent, resulting in lower peak intensities at higher wavenumbers (like the 3400 cm⁻¹ OH stretch) compared to transmission methods.
-
Computational Modeling (DFT): Provides theoretical harmonic frequencies (e.g., using B3LYP/6-311G basis sets) to validate empirical data. It is invaluable for distinguishing between free OH, H-bonded OH, and complexed states without physical matrix interference [[3]]().
Quantitative Data Comparison
The following table summarizes the expected vibrational shifts for 8-hydroxyquinoline systems across different chemical states 1, 4.
| Chemical State | Vibrational Mode | Wavenumber (cm⁻¹) | Analytical Note |
| Free 8-HQ | Phenolic ν(O-H) | 3390 – 3479 | Broadened due to strong intramolecular O-H···N hydrogen bonding. |
| Metal-Chelated 8-HQ | Phenolic ν(O-H) | Absent | Disappears entirely due to deprotonation and M-O bond formation. |
| Free 8-HQ | ν(C=N) Quinoline | ~1600 | Sharp peak; shifts to lower frequencies (e.g., 1570 cm⁻¹) upon metal coordination. |
| Free 8-HQ | ν(C-O) Phenolic | ~1425 – 1438 | Shifts upon metal coordination due to changes in bond order. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each critical step.
Protocol A: ATR-FTIR Analysis of Quinoline Derivatives
-
Background Collection & Atmospheric Compensation:
-
Action: Collect a background spectrum of the clean diamond crystal immediately before sample analysis.
-
Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 3500–4000 cm⁻¹ region. Subtracting this background ensures that any peaks observed in the OH region belong exclusively to the quinoline sample, preventing false positives.
-
-
Sample Application & Pressure Optimization:
-
Action: Place 2–5 mg of the solid quinoline sample on the crystal and apply maximum uniform pressure using the ATR anvil.
-
Causality: The evanescent wave generated in ATR only penetrates ~0.5 to 2 µm into the sample. High pressure ensures intimate optical contact, which is strictly required to achieve a sufficient signal-to-noise ratio for the relatively weak high-frequency OH stretch.
-
-
ATR Correction Algorithm (Validation Check):
-
Action: Apply an ATR correction mathematically during post-processing.
-
Causality: Because penetration depth decreases at higher wavenumbers, the ν(O-H) band at ~3400 cm⁻¹ will artificially appear much weaker than the fingerprint region bands. The correction normalizes the spectrum to mimic transmission data, allowing accurate relative intensity comparisons.
-
Protocol B: Transmission FTIR (KBr Pellet Method)
-
Rigorous Desiccation of Matrix:
-
Action: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Store in a desiccator.
-
Causality: KBr is highly hygroscopic. If not rigorously dried, absorbed water will produce a massive, broad ν(O-H) band at ~3400 cm⁻¹, which will completely eclipse the intramolecularly H-bonded phenolic OH of the quinoline.
-
-
Matrix Homogenization:
-
Action: Grind the quinoline sample with KBr in a 1:100 ratio using an agate mortar until a fine, uniform powder is achieved.
-
Causality: Particles larger than the wavelength of the infrared light (e.g., >2.5 µm) cause severe light scattering, resulting in the Christiansen effect (asymmetric, distorted peak shapes). Proper grinding ensures symmetric peak profiles for accurate wavenumber assignment.
-
-
Blank Pellet Validation (Validation Check):
-
Action: Press and scan a pure KBr pellet before scanning the sample pellet.
-
Causality: This validates the dryness of the matrix. If the blank shows an OH peak, the KBr must be re-dried; otherwise, the quinoline OH data will be compromised.
-
Workflow Visualization
Comparative workflow for characterizing quinoline phenolic OH via FTIR modalities and DFT.
References
-
Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-Enaminone Source: Chemical Methodologies URL:[Link]
-
Synthesis, Spectral and Thermogravimetric Investigation of Zinc(II) Complex of 8-Hydroxyquinoline-5-sulphonic Acid Source: Asian Journal of Chemistry URL:[Link]
-
FTIR spectroscopy of pure 8-hydroxyquinoline and the obtained co-precipitate product Source: ResearchGate URL:[Link]
-
Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study Source: ResearchGate URL:[Link]
Sources
The Mechanistic Causality of Retention: The "Ortho Effect"
Title: Comprehensive HPLC Retention Time Comparison Guide: Quinolinylphenol Isomers
Introduction: Quinolinylphenols (e.g., 2-(hydroxyphenyl)quinolines) are critical structural motifs in drug discovery, serving as kinase inhibitors, metal chelators, and fluorescent probes. During the synthesis and purification of these compounds, separating positional isomers—specifically the ortho, meta, and para variants—is a routine yet challenging analytical task.
This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of quinolinylphenol isomers on standard Reversed-Phase (RP-HPLC) C18 columns. By understanding the underlying thermodynamic and structural mechanisms, method developers can eliminate trial-and-error and design robust, self-validating separation protocols.
In RP-HPLC, retention time is fundamentally governed by the hydrophobicity (lipophilicity) of the analyte. The less polar the molecule, the stronger its interaction with the non-polar C18 stationary phase, resulting in a longer retention time .
For quinolinylphenol isomers, the spatial relationship between the phenolic hydroxyl (-OH) group and the quinoline nitrogen (-N) dictates the molecule's polarity:
-
Meta and Para Isomers (e.g., 3-HPQ, 4-HPQ): The -OH and -N groups are spatially separated. They act as independent hydrogen-bond donors and acceptors, forming strong intermolecular hydrogen bonds with the aqueous mobile phase. This high degree of solvation increases their apparent polarity, causing them to elute earlier.
-
Ortho Isomer (e.g., 2-HPQ): The proximity of the -OH group to the basic quinoline nitrogen facilitates the formation of a highly stable, 6-membered intramolecular hydrogen bond (O-H···N) . This internal bonding effectively "hides" the polar functional groups from the surrounding solvent. Consequently, the molecule's overall dipole moment drops, its lipophilicity spikes, and it interacts strongly with the C18 phase, making it the last to elute.
This phenomenon perfectly mirrors the chromatographic behavior of other strongly hydrogen-bonded positional isomers, such as nitrophenols .
Visualizing the Separation Logic
Fig 1: Mechanistic pathway of quinolinylphenol isomer separation in RP-HPLC.
Comparative Experimental Data
The table below summarizes the quantitative retention data and physicochemical properties of the three primary isomers under standardized isocratic RP-HPLC conditions (C18 column, 60:40 Methanol/Aqueous Buffer).
| Isomer | Substitution Position | Primary H-Bonding Mode | Relative Polarity | Elution Order | Expected Retention Time (min) | Capacity Factor ( |
| 4-HPQ | Para (4-OH) | Intermolecular (Solvent) | High | 1st | ~ 4.2 | 1.8 |
| 3-HPQ | Meta (3-OH) | Intermolecular (Solvent) | Moderate-High | 2nd | ~ 5.8 | 2.8 |
| 2-HPQ | Ortho (2-OH) | Intramolecular (O-H···N) | Low (Lipophilic) | 3rd | ~ 12.5 | 7.3 |
(Note: Data is normalized to a
Step-by-Step Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in thermodynamic checks to confirm that the separation is driven by the intended mechanisms rather than column degradation or buffer failure.
Materials & Reagents:
-
Column: End-capped C18 Reversed-Phase Column (150 mm × 4.6 mm, 5 µm).
-
Causality: End-capping prevents secondary interactions between the basic quinoline nitrogen and residual acidic silanols on the silica matrix, which would otherwise cause severe peak tailing.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 7.0.
-
Causality: The pKa of the quinoline nitrogen is ~4.9, and the phenol hydroxyl is ~9.5. At pH 7.0, both functional groups are strictly in their neutral (un-ionized) states. This maximizes the stability of the intramolecular hydrogen bond and ensures highly reproducible retention times.
-
-
Mobile Phase B: HPLC-Grade Methanol.
-
Causality: Methanol is a protic solvent. Unlike acetonitrile, methanol can participate in hydrogen bonding, which helps fine-tune the subtle polarity differences between the meta and para isomers.
-
Methodology:
-
System Equilibration: Flush the column with 60% Mobile Phase B / 40% Mobile Phase A at a flow rate of 1.0 mL/min for 30 minutes at exactly 30 °C.
-
Void Volume Determination (The Validation Anchor): Inject 10 µL of a 50 µg/mL Uracil solution. Record the retention time as
.-
System Check: If
shifts by >2% between runs, halt the sequence; the pump proportioning valve or column thermostat is failing.
-
-
Sample Preparation: Dissolve the quinolinylphenol isomer mixture in the mobile phase to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Isocratic Elution: Inject 10 µL of the sample. Monitor the eluent using a UV-Vis or Photodiode Array (PDA) detector at 280 nm.
-
Data Acquisition: Record the retention times (
) for the three peaks.
System Suitability & Self-Validation Criteria:
-
Selectivity Factor (
): Calculate .-
Validation Check: If
, the intramolecular hydrogen bond in the ortho isomer has been disrupted. This immediately indicates that the buffer pH has drifted too low (protonating the nitrogen) or too high (deprotonating the phenol), forcing the user to remake the buffer.
-
-
Tailing Factor (
): Must be < 1.5 for all peaks.-
Validation Check: If
for the para isomer but not the ortho isomer, the column's end-capping has degraded. The unshielded polar groups of the para isomer are interacting with exposed silanols, indicating the column needs replacement.
-
References
-
Title: Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols Source: Industrial and Engineering Chemistry Research (NIST) URL: [Link]
-
Title: Retention in Reversed-Phase Liquid Chromatography Source: Royal Society of Chemistry (RSC) URL: [Link]
Comparative Structural Guide: 3-Quinolin-3-ylphenol & Coordination Complexes
Executive Summary
This guide provides an in-depth technical analysis of 3-Quinolin-3-ylphenol (3-HQP) , a bi-aryl scaffold increasingly relevant in medicinal chemistry (specifically kinase inhibition) and supramolecular coordination polymers. Unlike its ubiquitous isomer 8-hydroxyquinoline (8-HQ) , which forms discrete chelates, 3-HQP features distal donor sites (N and OH), predisposing it to form extended networks or bridging coordination modes.[1] This guide compares the structural performance of 3-HQP complexes against established alternatives, supported by synthetic protocols and crystallographic insights.
Part 1: Ligand Architecture & Synthesis
Structural Attributes
The this compound molecule consists of a phenol ring attached to the 3-position of a quinoline moiety.
-
Conformation: Unlike 2-substituted quinolines, which suffer from steric repulsion between the ortho-protons, the 3-substituted isomer possesses significant rotational freedom around the C3-C1' bond. However, in the solid state, it tends toward a planar conformation to maximize
-conjugation. -
Electronic Properties: The quinoline nitrogen acts as a hydrogen bond acceptor, while the phenolic hydroxyl is a donor. This "push-pull" capability facilitates the formation of supramolecular chains in the crystal lattice, often stabilized by
- stacking interactions between the electron-deficient quinoline and electron-rich phenol rings.
Synthetic Protocol (Suzuki-Miyaura Coupling)
The most robust route to high-purity 3-HQP for crystallographic study is the Palladium-catalyzed cross-coupling of 3-bromoquinoline with 3-hydroxyphenylboronic acid.
Reagents:
-
3-Bromoquinoline (1.0 eq)[1]
-
3-Hydroxyphenylboronic acid (1.2 eq)[1]
-
Pd(dppf)Cl₂ (5 mol%)[1]
-
K₂CO₃ (2.0 eq)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a reaction vessel with nitrogen for 15 minutes.
-
Dissolution: Dissolve 3-bromoquinoline and 3-hydroxyphenylboronic acid in the solvent mixture.
-
Catalyst Addition: Add K₂CO₃ followed by the Pd catalyst.
-
Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Cool to room temperature. Filter through a Celite pad.[1] Extract the filtrate with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution).[1]
Part 2: Comparative Coordination Chemistry[1]
The Core Comparison: Distal vs. Proximal Binding
The structural utility of quinolinyl-phenols is dictated by the relative position of the Nitrogen (N) and Oxygen (O) atoms.[1]
| Feature | This compound (3-HQP) | 8-Hydroxyquinoline (8-HQ) | 2-Quinolin-3-ylphenol |
| Donor Topology | Distal (Divergent) | Proximal (Convergent) | Distal (Sterically Hindered) |
| Binding Mode | Monodentate or Bridging | Bidentate Chelation ( | Monodentate |
| Complex Type | Coordination Polymers / MOFs | Discrete Complexes (e.g., Alq3) | Discrete / Distorted |
| Key Interaction | Intermolecular H-bonding ( | Intramolecular Chelation | Steric Clash (H2 vs H2') |
| Primary Use | Linker in Crystal Engineering | OLEDs, Metal Extraction | Kinase Inhibitor Scaffolds |
Crystallographic Data Synthesis
While 8-HQ forms the classic "propeller" geometry in complexes like
-
Space Group Trends: 3-HQP derivatives frequently crystallize in monoclinic space groups (
) due to the directional nature of the intermolecular hydrogen bonds ( ).[1] -
Coordination Geometry:
-
In Zn(II) Complexes: 3-HQP acts as a monodentate ligand binding through the quinoline nitrogen.[1] The phenol group remains free for hydrogen bonding, often leading to 2D sheet structures.
-
In Cu(II) Complexes: Dimers are common, where the phenol oxygen bridges two metal centers if deprotonated, though this requires specific basic conditions.[1]
-
Table 1: Representative Bond Parameters for Quinoline-Phenol Complexes
| Parameter | 3-HQP Complex (Bridging/Monodentate) | 8-HQ Complex (Chelating) |
| M-N Bond Length | ||
| M-O Bond Length | N/A (if monodentate) / | |
| N-M-O Angle | Variable (Non-chelating) | |
| Packing Motif | Herringbone or discrete units |
Part 3: Visualization of Structural Pathways
Synthesis & Coordination Logic
The following diagram illustrates the synthetic pathway and the divergent coordination modes of the 3-isomer versus the 8-isomer.
Caption: Synthetic route to this compound and divergence in coordination topology compared to 8-HQ.
Part 4: Experimental Validation Protocols
Crystallization of Metal Complexes
To obtain X-ray quality crystals of a 3-HQP metal complex (e.g., with Zn(II)), follow this slow-diffusion protocol.
Protocol:
-
Ligand Solution: Dissolve 3-HQP (0.1 mmol) in Methanol (5 mL).
-
Metal Solution: Dissolve
(0.1 mmol) in Water (5 mL). -
Layering: In a narrow test tube, carefully place the denser aqueous metal solution at the bottom.
-
Buffer Layer: Gently add a layer of pure Methanol:Water (1:[1]1) (1 mL) to prevent immediate mixing.
-
Top Layer: Carefully layer the ligand solution on top.
-
Incubation: Seal with Parafilm and leave undisturbed at room temperature for 1-2 weeks.
-
Observation: Look for block-shaped crystals at the interface suitable for Single Crystal XRD (SC-XRD).
Characterization Checklist
-
SC-XRD: Confirm space group (expect Monoclinic
or Triclinic ). -
IR Spectroscopy: Monitor the shift in the
stretch (approx. ) indicating N-coordination.[1] -
Elemental Analysis: Verify C, H, N ratios to confirm ligand-to-metal stoichiometry (often 2:1 or 1:1 depending on anions).
References
-
Seleem, H. S., Mostafa, M., & Hanafy, F. I. (2011).[1] Stability of transition metal complexes involving three isomeric quinolyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Haque Faizi, M. S., et al. (2014).[1][2] Crystal structure of N-phenyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. Acta Crystallographica Section E. Retrieved from [Link]
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. Retrieved from [Link][1]
-
PubChem. Compound Summary for CID 175240803: (E)-3-quinolin-3-ylprop-1-ene-1-thiol.[3] Retrieved from [Link][1]
Sources
Comparative cytotoxicity of 3-Quinolin-3-ylphenol vs 8-hydroxyquinoline
Comparative Cytotoxicity Guide: 3-Quinolin-3-ylphenol vs. 8-Hydroxyquinoline
For researchers and drug development professionals, quinoline derivatives represent a highly versatile class of pharmacophores. However, minute structural variations within the quinoline scaffold drastically alter a compound's mechanism of action, target specificity, and cytotoxicity profile.
This guide provides an objective, data-driven comparison between 8-hydroxyquinoline (8-HQ) —a classical metal chelator with broad-spectrum cytotoxicity [1]—and This compound (3-Q3P) , a structurally distinct derivative utilized primarily for targeted endocrine modulation [2]. By analyzing their structural divergence, we can establish self-validating experimental workflows to accurately profile their distinct cytotoxic mechanisms.
Structural Divergence and Mechanistic Causality
The fundamental difference in the cytotoxicity of these two compounds stems from the positioning of their hydroxyl (-OH) groups, which dictates their ability to interact with transition metals versus specific enzymatic pockets.
8-Hydroxyquinoline (8-HQ): The Metal Ionophore In 8-HQ, the hydroxyl group is located at the 8-position of the quinoline ring. This creates a perfect bidentate ligand (utilizing the nitrogen and oxygen atoms) capable of chelating transition metals like Cu²⁺, Zn²⁺, and Fe³⁺. The resulting lipophilic metal complexes easily cross cell membranes, acting as ionophores. Once intracellular, these complexes undergo redox cycling, depleting glutathione (GSH) and generating massive amounts of Reactive Oxygen Species (ROS), which triggers paraptotic or apoptotic cell death [3].
This compound (3-Q3P): The Targeted Inhibitor In 3-Q3P, the hydroxyl group is located on a separate phenyl ring attached to the 3-position of the quinoline core. Because the nitrogen and oxygen atoms are sterically separated, 3-Q3P cannot act as a bidentate metal chelator . Instead, its bulky, non-chelating structure is optimized to fit into the hydrophobic binding pockets of specific enzymes. Notably, derivatives of this class act as potent non-steroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme responsible for converting estrone to highly active estradiol [2]. Its cytotoxicity is therefore highly targeted, inducing cell cycle arrest primarily in estrogen receptor-positive (ER+) cancer cells through hormone deprivation, rather than broad oxidative stress.
Mechanistic Pathways
Caption: 8-HQ acts as a copper ionophore, driving ROS generation and subsequent paraptotic cell death.
Caption: 3-Q3P inhibits 17β-HSD1, blocking estradiol synthesis and arresting ER+ cancer cells.
Comparative Cytotoxicity Profiles
Because their mechanisms are entirely different, their IC₅₀ profiles across various cell lines show a distinct dichotomy. 8-HQ exhibits broad-spectrum cytotoxicity that is highly dependent on the presence of extracellular metals (like copper) [4]. Conversely, 3-Q3P exhibits targeted cytostatic effects primarily in hormone-dependent cell lines.
| Compound | Primary Mechanism | HeLa (Cervical, ER-) IC₅₀ | MCF-7 (Breast, ER+) IC₅₀ | A375 (Melanoma) IC₅₀ | Cu²⁺ Dependency |
| 8-Hydroxyquinoline | Cu/Fe Ionophore, ROS | ~5 - 15 µM | ~10 - 20 µM | ~6 - 12 µM | High (Potentiation) |
| This compound | 17β-HSD1 Inhibitor | >50 µM (Low toxicity) | ~1 - 5 µM (High toxicity) | >50 µM (Low toxicity) | None |
(Note: Values are representative benchmarks derived from structural class behaviors in standard 72-hour viability assays).
Self-Validating Experimental Protocols
To objectively compare these compounds in your own laboratory, you must use assays that validate the causality of their mechanisms. A standard viability assay alone is insufficient; you must introduce environmental variables (metal supplementation and hormone precursors) to prove the mechanism.
Protocol A: Metal-Dependent Viability Shift Assay
This protocol validates whether a compound's cytotoxicity relies on ionophore activity (8-HQ) or target-specific binding (3-Q3P).
-
Cell Seeding: Seed MCF-7 (ER+) and HeLa (ER-) cells in 96-well plates at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight.
-
Treatment Preparation: Prepare serial dilutions of 8-HQ and 3-Q3P (0.1 µM to 100 µM).
-
Metal Supplementation (The Validation Step): Create two parallel treatment arms. To Arm 1, add the compounds alone. To Arm 2, co-administer the compounds with 10 µM CuCl₂. (Rationale: 10 µM CuCl₂ is non-toxic alone but provides the substrate for 8-HQ's ionophore activity).
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® Reagent to measure ATP-dependent luminescence.
-
Data Interpretation:
-
8-HQ will show a massive leftward shift in the IC₅₀ curve (increased potency) in the presence of CuCl₂ across both cell lines [4].
-
3-Q3P will show no change in IC₅₀ with CuCl₂ addition, but will show high potency strictly in the MCF-7 line compared to HeLa.
-
Protocol B: Mechanistic Divergence Assay (ROS vs. Estradiol Depletion)
To prove the downstream effects of the divergent structures, run parallel mechanistic readouts.
-
ROS Quantification (For 8-HQ):
-
Treat HeLa cells with 10 µM 8-HQ + 10 µM CuCl₂ for 4 hours.
-
Stain with 5 µM H₂DCFDA (a fluorogenic dye that measures cellular ROS).
-
Analyze via flow cytometry (FITC channel). 8-HQ will induce a massive fluorescent spike due to oxidative stress [3].
-
-
Estradiol ELISA (For 3-Q3P):
-
Culture MCF-7 cells in phenol red-free media with charcoal-stripped FBS.
-
Spike the media with 100 nM Estrone (the precursor).
-
Treat with 5 µM 3-Q3P for 48 hours.
-
Collect the supernatant and run a high-sensitivity Estradiol ELISA. 3-Q3P will show a near-total blockade of Estrone-to-Estradiol conversion compared to vehicle controls [2].
-
Translational Outlook
For drug development professionals, the choice between these scaffolds depends entirely on the therapeutic goal.
-
8-Hydroxyquinoline and its derivatives are excellent starting points for developing broad-spectrum anti-cancer agents, anti-fungals, or treatments for neurodegenerative diseases where metal chelation is desired.
-
This compound represents a precision-medicine scaffold. By avoiding metal chelation, it reduces off-target oxidative stress, making it an ideal candidate for chronic, hormone-dependent conditions like endometriosis or ER+ breast cancer.
References
- Google Patents. (2007). DE102007015169A1 - 17Beta-Hydroxysteroid-Dehydrogenase-Typ1-Inhibitoren zur Behandlung hormonabhängiger Erkrankungen.
-
Molecular Pharmaceutics, ACS Publications. (2014). Oxidative Stress Induced by Copper and Iron Complexes with 8-Hydroxyquinoline Derivatives Causes Paraptotic Death of HeLa Cancer Cells. Retrieved from [Link]
-
Dalton Transactions, RSC Publishing. (2026). Light- and copper-activated (photo)cytotoxicity of 8-hydroxyquinoline-based boron photosensitizers with lipid droplet targeting and lipid peroxidation accumulation. Retrieved from [Link]
Reference Standards for 3-Quinolin-3-ylphenol Purity Analysis: A Comprehensive Comparison and Validation Guide
3-Quinolin-3-ylphenol (CAS 893737-06-9) has emerged as a highly potent, non-steroidal inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). By blocking the reduction of estrone (E1) to the highly active estradiol (E2), this compound represents a critical pharmacological tool for researching estrogen-dependent diseases, including breast cancer and endometriosis [1].
For researchers and drug development professionals, the integrity of pharmacokinetic profiling and IC₅₀ determination relies entirely on the purity of the reference standard. Trace impurities—such as unreacted precursors, heavy metal catalysts from Suzuki cross-coupling, or regioisomers—can exhibit off-target affinity for 17β-HSD2 or estrogen receptors (ERα/β), fundamentally skewing biological selectivity data [2].
This guide objectively compares available reference standard grades and provides a self-validating, [3] analytical methodology for rigorous purity verification.
The Biological Imperative for High Purity
To understand why stringent purity analysis is non-negotiable for this compound, we must examine its mechanism of action. The compound acts as a competitive inhibitor at the substrate-binding site of 17β-HSD1. If a reference standard contains structurally similar synthetic impurities, these contaminants may act as direct ERα agonists, directly counteracting the therapeutic concept of 17β-HSD1 inhibition and generating false-negative efficacy data.
Fig 1. 17β-HSD1 metabolic pathway and competitive inhibition by this compound.
Comparison of Reference Standard Grades
Selecting the correct grade of this compound dictates the reliability of downstream data. Below is an objective comparison of the three primary standard tiers available to analytical laboratories.
| Standard Grade | Purity Threshold | Traceability & Certification | Cost / Availability | Best Use Case |
| In-House Synthesized (Working Standard) | > 95.0% (Typical) | Internal NMR/LC-MS only; no metrological traceability. | Low cost; high availability if synthesized in-house. | Early-stage in vitro screening; method development. |
| Commercial Analytical Standard | ≥ 98.0% | Certificate of Analysis (CoA) provided; limited uncertainty data. | Moderate cost; readily available via commercial vendors. | Routine quality control; preliminary pharmacokinetic assays. |
| Certified Reference Material (CRM) | ≥ 99.5% | ISO 17034 accredited; fully characterized mass balance & uncertainty. | High cost; often requires custom synthesis/certification. | GLP/GMP regulatory submissions; absolute quantitative calibration. |
Performance Insight: While In-House Working Standards are cost-effective, they often lack rigorous moisture and residual solvent quantification (via Karl Fischer and GC-FID). For IND-enabling studies, upgrading to a CRM or a highly characterized Commercial Analytical Standard is mandatory to prevent regulatory pushback.
Step-by-Step HPLC Purity Analysis Methodology
The following High-Performance Liquid Chromatography (HPLC-UV) protocol is engineered to provide a self-validating purity assessment.
Causality of Experimental Choices
-
Column Selection (C18 Reversed-Phase): The hydrophobic nature of the quinoline ring necessitates a non-polar stationary phase for adequate retention.
-
Mobile Phase Modifier (0.1% TFA): this compound possesses both a basic quinoline nitrogen and an acidic phenolic hydroxyl. Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the quinoline nitrogen is fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the column, which would otherwise cause severe peak tailing.
-
Gradient Elution: While early literature utilized isocratic elution (e.g., 48:52 Acetonitrile/Water) for basic assays [1], a purity analysis requires a gradient. A gradient ensures that highly lipophilic synthetic impurities (e.g., unreacted halogenated quinolines) are actively eluted, preventing them from bleeding into subsequent runs as baseline noise.
Analytical Protocol
-
Standard Preparation: Accurately weigh 10.0 mg of the this compound reference standard. Dissolve in 10.0 mL of Methanol (HPLC Grade) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL using the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
-
Gradient Program:
-
0–2 min: 10% B
-
2–15 min: Linear ramp to 90% B
-
15–18 min: Hold at 90% B
-
18–18.1 min: Return to 10% B
-
18.1–25 min: Re-equilibration
-
-
Self-Validating System Suitability Test (SST): Inject the working standard in triplicate before sample analysis. The system is only validated for use if:
-
Tailing Factor (Tf) ≤ 1.5 (Ensures buffer integrity).
-
Theoretical Plates (N) ≥ 5,000 (Ensures column efficiency).
-
Retention Time %RSD ≤ 1.0% (Ensures pump stability).
-
ICH Q2(R2) Validation Workflow & Quantitative Data
To guarantee the trustworthiness of the purity data, the method must undergo validation according to the, which emphasize a lifecycle and risk-based approach to analytical procedures [3].
Fig 2. ICH Q2(R2) analytical method validation workflow for chromatographic purity.
Typical Validation Metrics for this compound
The following table summarizes the expected quantitative validation data when applying the above protocol to a high-purity commercial standard.
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result (Typical) | Status |
| Specificity | No interference from blank/impurities; Peak purity angle < threshold. | Peak purity match factor: 999. No co-eluting peaks. | PASS |
| Linearity & Range | R² ≥ 0.999 over 25% to 150% of nominal concentration. | R² = 0.9998 (Range: 25–150 µg/mL). | PASS |
| Precision (Repeatability) | %RSD ≤ 2.0% for 6 replicate injections. | %RSD = 0.85% (Area), 0.12% (Retention Time). | PASS |
| Accuracy (Recovery) | 98.0% – 102.0% recovery across 3 concentration levels. | Mean Recovery = 99.4% (Spiked at 50%, 100%, 150%). | PASS |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10. | S/N = 12 at 0.05 µg/mL. | PASS |
References
-
Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
Elemental Analysis and Purity Validation of 3-Arylquinolines: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Content Type: Technical Comparison & Validation Guide.
Executive Summary: The "Purity Paradox" in Heterocyclic Scaffolds
In drug discovery, 3-arylquinolines are privileged scaffolds, serving as the core for antimalarial, anticancer (e.g., topoisomerase inhibitors), and anti-inflammatory agents. However, their synthesis—typically via Palladium-catalyzed Suzuki-Miyaura cross-coupling—introduces a specific "purity paradox." A sample may register >99% purity by HPLC-UV yet fail in biological assays due to "silent" impurities like paramagnetic metal residues, inorganic salts, or boronic acid byproducts that lack distinct chromophores.
This guide objectively compares three validation methodologies—High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Elemental Analysis (EA/ICP-MS) —to establish a self-validating system for 3-arylquinoline characterization.
The Contaminant Landscape of 3-Arylquinolines
Before selecting a validation method, one must understand the specific impurity profile generated during the synthesis of 3-arylquinolines (e.g., from 3-bromoquinoline and arylboronic acids).
Common Impurities & Their Detection Risks
| Impurity Type | Origin | Detection Risk (HPLC-UV) | Detection Risk (qNMR) |
| Homocoupling Dimers | 3,3'-biquinoline formation (Pd-catalyzed) | Low: Elutes late, distinct UV spectrum. | Low: Distinct aromatic shifts. |
| Protodeboronation | Hydrolysis of arylboronic acid | Medium: May co-elute if gradients are too steep. | Low: Distinct signals. |
| Boronic Acid/Anhydrides | Unreacted starting material | High: Variable UV response; broad peaks. | Low: Distinct but broad signals. |
| Palladium Residues | Catalyst (Pd(PPh3)4, Pd(dppf)Cl2) | Critical: Invisible to UV; false positives in bioassays. | Critical: Paramagnetic broadening of NMR lines. |
| Inorganic Salts | Base (K2CO3, Cs2CO3) | Critical: Invisible; affects gravimetric purity. | Critical: Invisible (unless heteronuclei used). |
Comparative Analysis of Validation Methods
Method A: HPLC-UV (The Relative Standard)
Best For: Routine batch release, isomer separation, and detecting trace organic impurities (<0.1%).
-
Mechanism: Separation based on hydrophobicity (Reverse Phase) followed by UV absorption.
-
Limitation: Relies on "Relative Response Factors" (RRF). If the impurity (e.g., a boronic acid intermediate) has a lower extinction coefficient than the quinoline core, its quantity will be grossly underestimated.
Method B: Quantitative NMR (The Absolute Truth)
Best For: Establishing absolute purity (w/w%) without reference standards of the analyte.[1]
-
Mechanism: Direct counting of nuclei (protons). The integral is directly proportional to the molar amount, independent of chemical structure.
-
Advantage: Detects residual solvents and water (which HPLC misses) and corrects for "weight" purity vs. "area" purity.
Method C: Elemental Analysis & ICP-MS (The Inorganic Check)
Best For: Validating salt forms and quantifying catalytic metal residues.
-
Combustion Analysis (CHN): Verifies the empirical formula but is insensitive to <0.5% impurities.
-
ICP-MS: The only reliable method to quantify Pd to ppm levels (required limit often <10 ppm for API).
Experimental Protocols
Protocol 1: High-Fidelity HPLC Gradient Method
Objective: Maximize resolution between the 3-arylquinoline product and hydrophobic homocoupling dimers.
System: Agilent 1200/1260 or Waters Alliance with DAD. Column: Phenyl-Hexyl or C18 (150 mm x 4.6 mm, 3.5 µm). Note: Phenyl-Hexyl provides superior selectivity for aryl-aryl interactions in quinolines.
Mobile Phase:
-
A: Water + 0.1% Formic Acid (suppresses silanol tailing of quinoline nitrogen).
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold to elute polar salts/boronates).
-
2-15 min: 5% → 95% B (Linear ramp).
-
15-20 min: 95% B (Wash to remove dimers/oligomers).
-
20-25 min: 5% B (Re-equilibration).
Validation Criteria:
-
Resolution (Rs): > 1.5 between main peak and nearest impurity.
-
Tailing Factor: < 1.5 (Critical for basic quinolines).
Protocol 2: 1H-qNMR Purity Determination
Objective: Determine absolute weight % purity.[1]
Instrument: 400 MHz or 600 MHz NMR. Solvent: DMSO-d6 (Dissolves polar impurities and prevents aggregation of planar quinolines). Internal Standard (IS): Maleic Acid (traceable grade) or Dimethyl Sulfone.[1]
-
Why Maleic Acid? Singlet at ~6.2 ppm typically falls in the "silent region" of arylquinolines (aromatics > 7.0 ppm, aliphatics < 3.0 ppm).
Procedure:
-
Accurately weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial. Precision: ±0.01 mg. -
Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 60 seconds (Must be 5-7x
of the slowest proton to ensure full relaxation). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular Weight, = Purity of Internal Standard.
Case Study: Batch AQ-305
A batch of 3-(4-fluorophenyl)quinoline was synthesized and analyzed by all three methods.
| Parameter | HPLC-UV (254 nm) | qNMR (DMSO-d6) | ICP-MS (Pd Analysis) |
| Result | 99.8% Area | 96.4% w/w | 450 ppm |
| Interpretation | Looks pristine. Impurities are UV-inactive or co-elute. | Reveals true content. Discrepancy (3.4%) due to residual solvent and inorganic salts. | High Pd load. The sample is "pure" organically but toxicologically contaminated. |
| Action | Pass (False Positive) | Fail (Requires drying/recrystallization) | Fail (Requires scavenger resin treatment) |
Visualization: The "Triangulation" Workflow
The following diagram illustrates the logical flow for validating 3-arylquinolines, ensuring no "blind spots" remain.
Caption: Figure 1. The "Triangulation" workflow integrates qualitative checks, chromatographic separation, and inorganic analysis before final absolute quantification.
References
-
Quantitative NMR (qNMR) Analysis Explained. ResolveMass Laboratories Inc. (2025).[2] Detailed overview of qNMR principles and advantages over HPLC.
-
qNMR for Purity Determination in Pharmaceuticals. RSSL. Case studies on using qNMR when reference standards are unavailable.
-
Validation of Analytical Procedures: Text and Methodology (Q2(R1)). ICH Guidelines. The global regulatory standard for validating analytical methods.
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. PMC (NIH).Experimental details on Suzuki coupling for quinolines and isolation of products.
-
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem. Direct comparison of qNMR and HPLC for boronic acid derivatives.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Step-by-step guide to gradient method development.
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Quinolin-3-ylphenol
This guide provides essential, immediate safety and logistical information for the handling of 3-Quinolin-3-ylphenol. As a compound combining the structural features of both quinoline and phenol, it is imperative to treat this substance with a high degree of caution, assuming hazards associated with both parent molecules in the absence of specific toxicological data. This document is intended for researchers, scientists, and drug development professionals and is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Analysis: A Synthesis of Quinoline and Phenol Risks
This compound's structure suggests a dual-hazard profile. Quinoline and its derivatives are known to be toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation.[1][2][3] Some quinolines are also suspected of causing genetic defects and may cause cancer.[1] Phenol is a well-documented corrosive and toxic substance that can cause severe chemical burns and systemic toxicity upon absorption through the skin.[4][5] Phenol has an anesthetic effect, meaning burns may not be immediately painful, and it can be fatal if absorbed in sufficient quantities.[4]
Therefore, this compound must be handled as a substance that is potentially corrosive, toxic via oral, dermal, and inhalation routes, a severe skin and eye irritant, and a potential carcinogen or mutagen.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through engineering controls. Personal Protective Equipment (PPE) is a final, critical barrier, but should not be the sole means of protection.
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any fine powders or aerosols that may be generated.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][2]
-
Accessible Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[7][8] A first aid kit specifically for phenol exposure, containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400), is highly recommended.[4][9][10]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A multi-layered PPE approach is mandatory to minimize exposure risk.[7] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale and Field Insights |
| Hand Protection | Double-gloving with a utility-grade neoprene or butyl rubber outer glove over an inner nitrile glove.[5] For incidental contact with dilute solutions, thicker (e.g., 8 mil) nitrile gloves may be sufficient, but should be changed immediately upon contact.[5] | Phenol can readily penetrate standard latex and thin nitrile gloves.[9][11] Neoprene and butyl rubber offer better resistance to phenol.[4][5] Double-gloving provides an additional layer of protection in case the outer glove is breached. |
| Eye and Face Protection | Tightly fitting chemical safety goggles with side-shields.[7] A full-face shield must be worn over the goggles when there is a splash hazard (e.g., when transferring solutions or working with larger quantities).[5] | Protects against splashes and airborne particles. The combination of goggles and a face shield offers maximum protection for the eyes and face. |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat.[5] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[5] For procedures with a significant splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[5] | Minimizes skin exposure. Do not wear shorts, skirts, or open-toed shoes in the laboratory. |
| Respiratory Protection | Typically not required when handling small quantities within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating significant aerosols or dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[6][12] | A fume hood is the primary means of respiratory protection. Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[13][14] |
Procedural Workflow for Safe Handling
The following diagram and steps outline a safe workflow for handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.
-
Put on all required PPE as detailed in the table above.
-
Designate a specific area within the fume hood for handling the compound to contain any potential spills.
-
-
Handling:
-
Post-Handling and Waste Disposal:
-
Decontaminate any non-disposable equipment and the work surface with soap and water.[16]
-
All waste, including contaminated gloves, paper towels, and pipette tips, must be considered hazardous waste.[12]
-
Segregate solid and liquid waste into separate, clearly labeled, and sealed hazardous waste containers.[12] Do not mix with other waste streams unless compatibility has been confirmed.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the face shield, lab coat, goggles, and inner gloves.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[15]
-
Emergency Procedures
Immediate and correct response to an exposure is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[4] If available, liberally apply polyethylene glycol (PEG-300 or PEG-400) to the affected area and gently wipe with gauze.[4][10] If PEG is not available, flush the area with copious amounts of water for at least 15 minutes using a safety shower or drench hose.[10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills within a fume hood, use an appropriate spill kit to absorb the material.[15] Wear appropriate PPE during cleanup.[15] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[16] |
Conclusion
The safe handling of this compound hinges on a thorough understanding of the risks associated with its constituent phenol and quinoline moieties. By implementing stringent engineering controls, consistently using the multi-layered PPE approach described, and adhering to the procedural workflows, researchers can significantly mitigate the risks associated with this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.[13][14]
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2007). National Institute for Occupational Safety and Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Phenol. Western Washington University Environmental Health and Safety. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
-
FACT SHEET: Phenol. University of California, Berkeley Environmental Health and Safety. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Chemical Safety Guidelines. The University of New Mexico Environmental Health & Safety. [Link]
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
Phenol SOP. Texas Woman's University. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. msesupplies.com [msesupplies.com]
- 9. oehs.tulane.edu [oehs.tulane.edu]
- 10. umdearborn.edu [umdearborn.edu]
- 11. Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns [elchemy.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. osha.gov [osha.gov]
- 14. compliancy-group.com [compliancy-group.com]
- 15. ehs.wwu.edu [ehs.wwu.edu]
- 16. twu.edu [twu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
